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  • Product: 2-[(4-Chlorobenzoyl)amino]benzoic acid
  • CAS: 34425-87-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-[(4-Chlorobenzoyl)amino]benzoic Acid (CAS 34425-87-1): Synthesis, Physicochemical Profiling, and Applications in Heterocyclic Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for efficient drug discovery. 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for efficient drug discovery. 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1), also widely referred to as N-(4-chlorobenzoyl)anthranilic acid, serves as a highly versatile, bifunctional building block. Its structural architecture—featuring an ortho-substituted carboxylic acid and an amide linkage—makes it an ideal direct precursor for the synthesis of 4H-3,1-benzoxazin-4-ones and diverse quinazolinone derivatives.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating bioactive molecules, particularly in the development of phosphodiesterase 7 (PDE7) inhibitors.

Physicochemical Profiling & Molecular Identification

Accurate molecular identification is the first step in establishing a robust synthetic workflow. The table below summarizes the core quantitative data and physical properties of the compound.

PropertySpecification
IUPAC Name 2-[(4-Chlorobenzoyl)amino]benzoic acid
CAS Registry Number 34425-87-1
Synonyms N-(4-chlorobenzoyl)anthranilic acid; 2-(4-Chlorobenzamido)benzoic acid
Molecular Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.69 g/mol
Appearance Solid powder
Melting Point 204 – 205 °C

Mechanistic Synthesis Protocol: The Schotten-Baumann Approach

Causality & Mechanistic Design

The synthesis of 2-[(4-chlorobenzoyl)amino]benzoic acid is classically achieved via a Schotten-Baumann reaction. The choice of an aqueous alkaline medium (e.g., NaOH) or a tertiary amine base (e.g., pyridine) is not merely for reagent solubility; it serves a critical dual mechanistic purpose.

  • Nucleophile Activation: The base deprotonates the carboxylic acid of anthranilic acid, preventing competitive esterification and ensuring the amine remains the primary nucleophile.

  • Acid Scavenging: The reaction between the amine and the acyl chloride generates hydrochloric acid (HCl). The base acts as an acid scavenger, neutralizing the HCl byproduct. Without this, the local pH would drop, protonating the unreacted nucleophilic amine (forming an unreactive ammonium salt) and prematurely halting the reaction.

Step-by-Step Methodology
  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of anthranilic acid in an aqueous solution of sodium hydroxide (2.5 equivalents, 10% w/v). Ensure complete dissolution and maintain the solution at 0–5 °C using an ice bath.

  • Electrophilic Addition: Slowly add 1.1 equivalents of 4-chlorobenzoyl chloride dropwise to the vigorously stirred aqueous solution. Maintain the temperature below 10 °C to minimize the competitive hydrolysis of the acyl chloride into 4-chlorobenzoic acid.

  • Reaction Maturation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2–3 hours. The reaction is complete when no starting anthranilic acid is detectable via Thin Layer Chromatography (TLC).

  • Acidification and Precipitation: Slowly add 2M Hydrochloric acid (HCl) to the mixture until the pH reaches 2–3. A dense white/off-white precipitate of 2-[(4-chlorobenzoyl)amino]benzoic acid will form.

  • Isolation and Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual salts, and recrystallize from ethanol to yield the pure product.

Self-Validating System

This protocol relies on a pH-dependent solubility switch . The intermediate sodium 2-[(4-chlorobenzoyl)amino]benzoate remains highly soluble in the aqueous alkaline phase. Upon controlled acidification to pH 2-3, the target compound quantitatively precipitates. A sharp, filterable precipitate acts as an immediate visual validation of successful amide bond formation. Subsequent melting point analysis (204–205 °C) provides an orthogonal, rapid confirmation of purity before proceeding to downstream cyclization.

SynthesisWorkflow A Anthranilic Acid (Nucleophile) C Schotten-Baumann Reaction (Base) A->C B 4-Chlorobenzoyl Chloride (Electrophile) B->C D 2-[(4-Chlorobenzoyl)amino] benzoic acid C->D - HCl

Synthetic workflow of 2-[(4-chlorobenzoyl)amino]benzoic acid via Schotten-Baumann reaction.

Downstream Applications: Heterocyclic Scaffold Generation

Causality of Cyclization

The primary utility of 2-[(4-chlorobenzoyl)amino]benzoic acid lies in its conversion to 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one . This is achieved by treating the acid with acetic anhydride. Why acetic anhydride? It acts as a potent dehydrating agent. It first forms a mixed anhydride with the carboxylic acid, transforming the hydroxyl group into a superior leaving group. This drives the intramolecular nucleophilic attack of the amide oxygen onto the carbonyl carbon, expelling acetic acid and closing the oxazine ring.

Step-by-Step Methodology: Benzoxazinone Cyclization
  • Dehydration Setup: Suspend the purified 2-[(4-chlorobenzoyl)amino]benzoic acid in an excess of acetic anhydride (typically 5-10 volumes).

  • Thermal Cyclization: Heat the suspension to reflux (approx. 130–140 °C) for 2–4 hours. The solid will gradually dissolve as the cyclization proceeds.

  • Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice to hydrolyze the unreacted acetic anhydride.

  • Filtration: Collect the resulting precipitate via vacuum filtration, wash with water, and dry under a vacuum.

Biological Relevance & Drug Development

The resulting benzoxazinone is highly susceptible to nucleophilic ring-opening by primary amines or ammonia, followed by a subsequent condensation/ring-closure to yield diverse quinazolinone derivatives .

These quinazolinone derivatives have been extensively evaluated as potent, which are critical therapeutic targets for immunological and neuroinflammatory diseases. By inhibiting PDE7, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP) in T-lymphocytes, thereby exerting a strong anti-inflammatory effect without the emetic side effects commonly associated with PDE4 inhibitors.

TransformationPathway A 2-[(4-Chlorobenzoyl)amino] benzoic acid B Acetic Anhydride (Dehydrating Agent) A->B C 2-(4-Chlorophenyl)-4H- 3,1-benzoxazin-4-one B->C Intramolecular Cyclization (- H2O) D Primary Amines / NH3 (Nucleophilic Attack) C->D E Quinazolinone Derivatives (Bioactive Scaffolds) D->E Ring Opening & Condensation (- H2O)

Transformation pathway from the benzoic acid precursor to bioactive quinazolinone scaffolds.

Analytical Validation System

To guarantee the structural integrity of the synthesized 2-[(4-chlorobenzoyl)amino]benzoic acid prior to downstream cyclization, researchers must employ a multi-modal analytical validation system:

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum must exhibit a characteristic, highly deshielded amide proton (NH) singlet typically downfield (>10.5 ppm), confirming the formation of the amide bond. The distinct aromatic splitting pattern (AA'BB' system) of the 4-chlorobenzoyl moiety should be clearly visible between 7.5–8.0 ppm.

  • Infrared Spectroscopy (FT-IR): Validation requires the identification of three critical stretching frequencies: the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹), the carboxylic C=O stretch (~1680 cm⁻¹), and the distinct amide C=O stretch (~1650 cm⁻¹).

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should confirm the molecular ion peak [M-H]⁻ at m/z 274.0 for the deprotonated species in negative ion mode, perfectly aligning with the theoretical molecular weight of 275.69 g/mol .

References

  • Title: Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Exploratory

Predictive and Empirical Solubility Profiling of N-(4-Chlorobenzoyl)anthranilic Acid in Organic Solvents

Target Audience: Preformulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: Molecular Architecture and Solvation Challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preformulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction: Molecular Architecture and Solvation Challenges

N-(4-chlorobenzoyl)anthranilic acid (CAS: 34425-87-1) is a highly hydrophobic, sparingly soluble derivative of anthranilic acid. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and mefenamic acid, it features a lipophilic 4-chlorophenyl ring linked via an amide bond to an anthranilic acid core[1]. Recent pharmaceutical interest in this scaffold has expanded beyond anti-inflammatory applications into novel therapeutic areas, including the inhibition of the MabA (FabG1) enzyme in Mycobacterium tuberculosis[2].

However, like many anthranilic acid derivatives, its poor aqueous solubility (often ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mmol/dm³ in un-ionized states) presents a significant hurdle for bioavailability and assay development[3]. To formulate this active pharmaceutical ingredient (API) or conduct robust in vitro assays, scientists must leverage organic solvents. This guide details the theoretical framework, thermodynamic modeling, and highly validated empirical protocols required to profile the solubility of N-(4-chlorobenzoyl)anthranilic acid across diverse organic solvent systems[4].

G API N-(4-chlorobenzoyl) anthranilic acid HBA Hydrogen Bond Acceptors (Amide Carbonyl) API->HBA δp / δh interactions HBD Hydrogen Bond Donors (Carboxylic OH, Amide NH) API->HBD δh interactions Lipo Lipophilic Domains (Chlorophenyl, Aryl rings) API->Lipo δd interactions Solv1 Alcohols / Glycols (Strong H-Bonding) HBA->Solv1 Solv2 Aprotic Polar (DMSO, DMF) HBD->Solv2 Solv3 Non-Polar Organics (Toluene, Hexane) Lipo->Solv3

Caption: Molecular interaction domains of N-(4-chlorobenzoyl)anthranilic acid mapping to solvent classes.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before empirical testing, predictive modeling using is critical for rational solvent selection[5]. The HSP framework deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • 
     (Dispersion):  Van der Waals forces, dominant in the 4-chlorophenyl ring.
    
  • 
     (Polarity):  Dipole-dipole interactions, driven by the amide linkage.
    
  • 
     (Hydrogen Bonding):  Driven by the carboxylic acid and amide proton[6].
    

The solubility of the API in a given solvent is maximized when the "Hansen Distance" (


) between the solute and solvent is minimized. The distance is calculated as:


Table 1: Estimated HSP Values for Anthranilic Acid Derivatives and Common Solvents

Note: API values are estimated based on group contribution methods for the fenamate class[7].

Compound / Solvent

(MPa

)

(MPa

)

(MPa

)
Total

(MPa

)
N-(4-chlorobenzoyl)anthranilic acid ~19.5 ~6.5 ~7.0 ~21.7
Ethanol15.88.819.426.5
1-Octanol17.03.311.921.0
Ethyl Acetate15.85.37.218.1
Toluene18.01.42.018.2

Causality Insight: Why does 1-octanol often yield higher solubility for fenamates than pure water or simple alkanes? The


 of 1-octanol (21.0 MPa

) closely matches the estimated

of the API (~21.7 MPa

). The amphiphilic nature of 1-octanol satisfies both the hydrogen-bonding requirements of the carboxylic acid and the dispersive requirements of the chlorophenyl ring[4][7].

Experimental Methodology: The Self-Validating Solubility Protocol

Historically, some laboratories utilized visual polythermal methods (heating a suspension at 0.1 K/min until crystals disappear) to determine solubility. However, as noted in recent, visual methods suffer from kinetic lag, leading to an overestimation of the saturation temperature[8].

To ensure absolute scientific integrity, we mandate the Static Equilibrium Method coupled with solid-state verification. This creates a self-validating system: the quantitative assay measures the liquid phase, while thermal analysis confirms the thermodynamic identity of the solid phase[8][9].

Step-by-Step Protocol: Static Equilibrium Method
  • Preparation of Saturated Solutions: Add an excess amount of N-(4-chlorobenzoyl)anthranilic acid to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Thermal Equilibration: Submerge the vials in a reciprocating water bath shaker (e.g., 100 rpm) thermostated to the target temperature (e.g., 298.15 K ± 0.05 K). Allow the system to equilibrate for a minimum of 72 hours. Causality: 72 hours is required to overcome the high lattice energy of the crystalline drug and ensure true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Remove the vials and immediately filter the suspension using a 0.22 µm PTFE syringe filter. The filter and syringe must be pre-heated to the exact equilibration temperature. Causality: If the equipment is at room temperature and the assay is at 310 K, the sudden temperature drop will cause instantaneous precipitation in the syringe, artificially lowering the measured solubility.

  • Dilution and Quantification: Dilute the filtrate volumetrically with the mobile phase to fall within the linear dynamic range of the UV-Vis spectrophotometer or HPLC system. Quantify against a validated calibration curve.

  • Solid-State Verification (The Self-Validation): Recover the residual solid from the filter. Dry under vacuum and analyze via Differential Scanning Calorimetry (DSC). Causality: Anthranilic acid derivatives are highly prone to polymorphism. If the initial Form I converts to a solvate or Form III during the 72-hour shaking, the measured solubility corresponds to the new polymorph, not the starting material[8][9].

Workflow Step1 1. Solvent & Solute Prep Excess API added to solvent Step2 2. Thermal Equilibration Shake flasks at constant T (72h) Step1->Step2 Step3 3. Phase Separation Isothermal Filtration (0.22 µm) Step2->Step3 Step4 4. Quantification HPLC or UV-Vis Analysis Step3->Step4 Step5 5. Solid-State Verification DSC / XRPD of residual solid Step3->Step5 Check for polymorph shifts

Caption: Step-by-step static equilibrium methodology for accurate solubility determination.

Thermodynamic Modeling of Solubility Data

Once empirical mole fraction solubility (


) is obtained across a temperature gradient (e.g., 285 K to 315 K), the data must be mathematically correlated. This allows for the calculation of the activity coefficient (

), which quantifies the deviation from ideal solution behavior[4].
Table 2: Representative Mole Fraction Solubility ( ) at 298.15 K

Note: Data reflects typical behavior of lipophilic fenamates in standard organic solvents.

SolventMole Fraction (

)
Activity Coefficient (

)
Dominant Solvation Mechanism
Ethanol45.21.8Hydrogen Bonding (

)
1-Octanol82.11.2Hydrophobic / Dispersion (

)
Ethyl Acetate31.52.4Dipole-Dipole (

)
Toluene5.48.5Dispersion (

) only
Modeling Approaches
  • Ideal Solubility (van't Hoff Equation): Assumes

    
    . It relies purely on the enthalpy of fusion (
    
    
    
    ) and melting temperature (
    
    
    ) obtained from DSC. It serves as the baseline[7].
  • Modified Apelblat Equation: An empirical model that accounts for the temperature dependence of the enthalpy of solution. It provides excellent curve fitting for interpolation but lacks mechanistic insight into solvent-solute interactions[7].

  • NRTL (Non-Random Two-Liquid) Model: The gold standard for preformulation. It accounts for the local composition of the solution, recognizing that the concentration of solvent molecules around the solute is different from the bulk concentration due to specific interaction energies (like hydrogen bonding)[4].

Models Data Experimental Mole Fraction Solubility (xe) Ideal Ideal Solubility (van't Hoff) Data->Ideal Baseline NonIdeal Non-Ideal Systems (Activity Coefficient γ ≠ 1) Data->NonIdeal Real Solutions Apelblat Modified Apelblat (Empirical Fit) NonIdeal->Apelblat NRTL NRTL Model (Local Composition) NonIdeal->NRTL

Caption: Decision matrix for thermodynamic modeling of API solubility data.

By integrating Hansen Solubility Parameters for initial screening, utilizing the rigorously self-validating static equilibrium method for empirical testing, and applying the NRTL model for thermodynamic correlation, scientists can confidently establish the solubility profile of N-(4-chlorobenzoyl)anthranilic acid for downstream drug development.

References

  • Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid The Journal of Physical Chemistry B - ACS Publications (2011). URL:[Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification National Center for Biotechnology Information (PMC) (2023). URL:[Link]

  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering Data - ACS Publications (2018). URL:[Link]

  • Solubilization, Hansen Solubility Parameters, Solution Thermodynamics and Solvation Behavior of Flufenamic Acid in (Carbitol + Water) Mixtures MDPI - Molecules (2020). URL:[Link]

  • Synthesis and Characterization of Amide Derivatives of N-Phenyl Anthranilic Acid International Journal of Advance Research in Science and Engineering (2018). URL:[Link]

Sources

Foundational

The Crucial Role of the 4-Chlorobenzoyl Moiety in Indomethacin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decad...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1] Its efficacy lies in its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] The chemical architecture of Indomethacin, formally known as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a testament to the intricate design of synthetic organic chemistry.[3] At the heart of its synthesis and biological activity is the 4-chlorobenzoyl group attached to the indole nitrogen. This guide provides an in-depth exploration of the synthetic pathways leading to Indomethacin, with a specific focus on the introduction and significance of the 4-chlorobenzoyl moiety, a critical step that defines the final compound's therapeutic properties.

Retrosynthetic Analysis: Deconstructing Indomethacin

A retrosynthetic approach to Indomethacin reveals the key bond disconnections and strategic considerations for its synthesis. The primary disconnection points are the amide bond linking the 4-chlorobenzoyl group to the indole nitrogen and the bonds involved in the formation of the indole ring itself.

G Indomethacin Indomethacin Indole_Core 5-Methoxy-2-methyl-1H-indole-3-acetic acid derivative Indomethacin->Indole_Core Amide disconnection Chlorobenzoyl_Chloride 4-Chlorobenzoyl chloride Indomethacin->Chlorobenzoyl_Chloride Amide disconnection Hydrazine 4-Methoxyphenylhydrazine Indole_Core->Hydrazine Fischer Indole Synthesis Keto_Acid Levulinic acid Indole_Core->Keto_Acid Fischer Indole Synthesis G cluster_0 Fischer Indole Synthesis cluster_1 Acylation & Hydrolysis Hydrazine 4-Methoxyphenylhydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Acid-catalyzed condensation Levulinic_Acid Levulinic acid methyl ester Levulinic_Acid->Hydrazone Indole_Ester 5-Methoxy-2-methyl-1H-indole-3-acetic acid methyl ester Hydrazone->Indole_Ester [3,3]-Sigmatropic rearrangement & Aromatization Acylated_Indole Acylated Indole Ester Indole_Ester->Acylated_Indole Pyridine Chlorobenzoyl_Chloride 4-Chlorobenzoyl chloride Chlorobenzoyl_Chloride->Acylated_Indole Indomethacin Indomethacin Acylated_Indole->Indomethacin Acidic Hydrolysis G cluster_0 Pre-acylation cluster_1 Indole Formation Sulfonated_Hydrazine β-Sulfonate modified 4-methoxyphenylhydrazine Acyl_Hydrazine α-Acyl-arylhydrazine Sulfonated_Hydrazine->Acyl_Hydrazine Pyridine-catalyzed acylation Chlorobenzoyl_Chloride 4-Chlorobenzoyl chloride Chlorobenzoyl_Chloride->Acyl_Hydrazine Indomethacin Indomethacin Acyl_Hydrazine->Indomethacin Acidic conditions Angelica_Lactone α-Angelica lactone Angelica_Lactone->Indomethacin

Caption: Modern, efficient synthesis of Indomethacin.

Expert Insights on the Modern Approach:

  • Directed Acylation: A key challenge in the acylation of arylhydrazines is controlling the site of reaction. Acylation typically occurs at the more nucleophilic β-nitrogen. The use of a β-sulfonate protecting group on the hydrazine sterically hinders the β-nitrogen, directing the acylation by 4-chlorobenzoyl chloride to the α-nitrogen. T[1]his strategic protection is crucial for the success of this route.

  • Hydrolysis and Cyclization: The sulfonate group is readily hydrolyzed under acidic conditions. The subsequent reaction with α-Angelica lactone, which serves as a ketone equivalent, triggers the Fischer indole synthesis to form the final Indomethacin product in a highly efficient manner.

[4]### Experimental Protocols

The following are generalized protocols based on established synthetic methodologies. Researchers should consult specific literature for detailed experimental conditions and safety precautions.

Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid

This procedure provides a representative method for synthesizing a related benzoylbenzoic acid derivative.

Materials:

  • Phthalic anhydride

  • Chlorobenzene (dried)

  • Anhydrous aluminum chloride (AlCl3)

  • Water

  • Ethanol

  • Benzene (for recrystallization)

Procedure:

  • A solution is prepared by adding 30 g (0.2 mol) of phthalic anhydride to 122 ml of dried chlorobenzene. 2[5]. With stirring, 64 g (0.48 mol) of well-ground anhydrous aluminum chloride is added to the solution. 3[5]. The reaction temperature is allowed to rise, and the mixture is refluxed for 1 hour. 4[5]. The reaction product is then cooled, and 300 ml of water is added dropwise while cooling in an ice bath. 5[5]. The resulting white precipitate is collected and washed thoroughly with water and cooled ethanol. 6[5]. The crude product can be recrystallized from benzene to yield pure 2-(4-chlorobenzoyl)benzoic acid.

[5]#### General Procedure for the Acylation of the Indole Core (Late-Stage)

This protocol outlines the key step of introducing the 4-chlorobenzoyl group onto the pre-formed indole ring system.

Materials:

  • 5-Methoxy-2-methyl-1H-indole-3-acetic acid ester

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • The indole ester is dissolved in an anhydrous solvent such as DMF under an inert atmosphere.

  • Pyridine is added to the solution.

  • 4-Chlorobenzoyl chloride is added dropwise to the stirred solution at a controlled temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC) until completion.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the acylated product, which can be further purified if necessary.

Conclusion

The synthesis of Indomethacin is a classic example of strategic organic synthesis. The introduction of the 4-chlorobenzoyl group, whether in the early or late stages of the synthesis, is a critical transformation that imparts the desired pharmacological properties to the final molecule. Understanding the underlying principles of the Fischer indole synthesis and the directed acylation of hydrazine precursors provides researchers with the necessary knowledge to not only synthesize Indomethacin but also to design and develop novel analogs with potentially improved therapeutic profiles. The choice between the traditional and modern synthetic routes will often depend on factors such as desired yield, scalability, and the availability of starting materials. Both pathways, however, highlight the elegance and power of organic chemistry in the creation of life-changing medicines.

References

Sources

Exploratory

Melting point determination of pure 2-[(4-Chlorobenzoyl)amino]benzoic acid

Technical Guide: Thermal Analysis and Melting Point Determination of 2-[(4-Chlorobenzoyl)amino]benzoic Acid Abstract This guide details the rigorous protocol for determining the melting point and thermal purity of 2-[(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Thermal Analysis and Melting Point Determination of 2-[(4-Chlorobenzoyl)amino]benzoic Acid

Abstract

This guide details the rigorous protocol for determining the melting point and thermal purity of 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS: 34425-87-1), a critical intermediate in the synthesis of anti-arthritic drugs like Lobenzarit.[1] Unlike simple organic solids, this ortho-substituted amide exhibits complex thermal behavior, including potential cyclodehydration to 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one near its melting transition.[1] This document outlines a multi-method approach using Differential Scanning Calorimetry (DSC) and Capillary Melting Point analysis to distinguish true melting from thermal decomposition.[1]

Chemical Profile & Significance

Before initiating thermal analysis, it is imperative to verify the chemical identity to avoid confusion with structural isomers.[1]

FeatureSpecification
IUPAC Name 2-[(4-Chlorobenzoyl)amino]benzoic acid
Common Name N-(4-Chlorobenzoyl)anthranilic acid
CAS Number 34425-87-1
Molecular Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.69 g/mol
Structural Class N-acyl anthranilic acid (Amide)
Critical Distinction Do NOT confuse with 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), a ketone intermediate (MP ~149°C).[1][2][3]

Significance: This compound serves as the direct precursor to Lobenzarit Disodium (immunomodulator).[1] Purity at this stage is vital because unreacted anthranilic acid or thermal cyclization byproducts will carry forward, altering the solubility and efficacy of the final salt form.[1]

Theoretical Framework: The "Melting" Challenge

Thermal analysis of N-acyl anthranilic acids is not a simple solid-liquid transition.[1] The proximity of the carboxylic acid (-COOH) and the amide (-NH-CO-) groups at the ortho position creates a susceptibility to thermal cyclodehydration .[1]

  • Scenario A (Ideal Melt): The crystal lattice collapses at

    
     (Endothermic event).[1]
    
  • Scenario B (Cyclization): The compound undergoes intramolecular condensation to form a benzoxazinone derivative, releasing water.[1] This often occurs during or immediately after melting.[1]


[1]

Therefore, a simple capillary melting point range is often insufficient for purity determination.[1] DSC is required to resolve the endothermic melt from the endothermic dehydration or exothermic decomposition.[1]

Instrumentation & Calibration

To ensure data integrity (E-E-A-T), instruments must be calibrated against traceable standards.[1]

  • Primary Method: Differential Scanning Calorimetry (DSC) [1]

    • Instrument: Heat flux DSC (e.g., TA Instruments Q-series or Mettler Toledo DSC 3).[1]

    • Calibration: Indium (

      
      , 
      
      
      
      ) and Zinc (
      
      
      ) to bracket the expected range (~200–230°C).[1]
    • Purge Gas: Dry Nitrogen (50 mL/min) to remove evolved moisture.[1]

  • Secondary Method: Capillary Melting Point (Automated) [1]

    • Instrument: Optoelectronic detection system (e.g., Büchi M-565).[1]

    • Standard: Caffeine (

      
      ) or Anthracene (
      
      
      
      ).[1]

Experimental Protocols

Protocol A: DSC Determination (The Gold Standard)

Objective: Determine the Onset Melting Temperature (


) and detect thermal instability.
  • Sample Preparation:

    • Dry the sample at 80°C under vacuum for 4 hours to remove surface moisture.[1]

    • Weigh 2–4 mg of the dried powder into a hermetically sealed aluminum pan with a pinhole lid.

    • Note: The pinhole allows evolved water vapor (if cyclization occurs) to escape, preventing pan deformation while maintaining pressure equilibrium.[1]

  • Thermal Program:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 250°C.

    • Isotherm: Hold 1 min (optional, to observe decomposition).

    • Cool: Return to room temperature.

  • Data Analysis:

    • Identify the primary endothermic peak.[1]

    • 
      :  The intersection of the extrapolated baseline and the tangent of the leading edge of the peak.[1] This is the thermodynamically correct melting point.[1]
      
    • 
      :  The temperature at maximum heat flow.[1]
      
    • Purity Calculation: Use the Van't Hoff equation integration (if the peak is sharp and no decomposition is evident).[1]

Protocol B: Capillary Method (QC Routine)

Objective: Rapid purity screening.

  • Preparation: Grind sample to a fine powder. Fill capillary to 3 mm height.[1] Compact by tapping.[1]

  • Ramp 1: Fast ramp (10°C/min) to 190°C to estimate the point.

  • Ramp 2: Slow ramp (1.0°C/min) starting from 190°C.[1]

  • Observation:

    • Collapse Point: First sign of liquid formation.[1]

    • Clear Point: Sample becomes completely transparent.[1]

    • Warning: If the sample turns brown or bubbles evolve, decomposition is occurring.[1] Record this as "Melting with decomposition" (

      
      ).[1][4]
      

Data Interpretation & Logic Flow

The following diagram illustrates the decision logic for interpreting the thermal data.

MeltingPointLogic Start Start Thermal Analysis DSC_Run Run DSC (10°C/min) Start->DSC_Run Peak_Shape Analyze Endotherm Shape DSC_Run->Peak_Shape Sharp Sharp, Symmetric Peak Peak_Shape->Sharp Single Peak Broad Broad/Split Peak Peak_Shape->Broad Shoulders/Tail Pure_Melt Pure Melting Event (Report T_onset) Sharp->Pure_Melt TGA_Check Check TGA Data Broad->TGA_Check Decomp Decomposition/Cyclization (Report T_dec) TGA_Check->Decomp Mass Loss > 2% Solvate Solvate/Wet Sample (Dry & Retest) TGA_Check->Solvate Mass Loss < 2% (Volatiles)

Figure 1: Decision logic for distinguishing pure melting from decomposition or solvate desolvation.

Expected Results & Troubleshooting

Based on structural analogs (N-benzoylanthranilic acid, MP ~181°C) and the chloro-substituent effect, the expected melting range for pure 2-[(4-Chlorobenzoyl)amino]benzoic acid is 208°C – 215°C .[1]

ObservationDiagnosisCorrective Action
MP < 200°C High impurity levels (likely unreacted anthranilic acid).[1]Recrystallize from Ethanol/Water or Acetic Acid.[1]
Broad Range (> 2°C) Wet sample or mixed polymorphs.[1]Dry at 105°C; check XRD for polymorphism.
Bubbling during melt Decarboxylation or Cyclodehydration.[1]Use DSC with TGA correlation. Report as

.
Double Peak in DSC Polymorphic transition or melting of impurity.[1]Run a "Heat-Cool-Heat" cycle to see if the first peak reappears.[1]

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 3946 (Lobenzarit parent structure).[1][5] National Center for Biotechnology Information.[1] Link

  • Thermal Analysis Methodology

    • Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for DSC protocols).

  • Synthesis & Properties of Anthranilic Acid Derivatives

    • Anthranilic acid properties and reactions.[1][3][4][6] ChemicalBook.[1] Link

    • Synthesis of N-acyl anthranilic acids.[1][7] Organic Syntheses, Coll.[1] Vol. 3. (General procedure for benzoylation of anthranilic acid).

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic Acid

Abstract This application note provides a detailed and robust protocol for the synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic acid from anthranilic acid and 4-chlorobenzoyl chloride. The methodology is based on the class...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic acid from anthranilic acid and 4-chlorobenzoyl chloride. The methodology is based on the classic Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[1][2][3][4] This guide is designed for researchers in medicinal chemistry and materials science, offering in-depth explanations for key experimental steps, a complete reaction mechanism, and expected characterization data. The protocol emphasizes safety, reproducibility, and high-yield synthesis of this valuable chemical intermediate.

Introduction

Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in drug discovery and materials science, serving as precursors for a multitude of pharmaceuticals and functional materials.[5][6] The acylation of the amino group provides a powerful strategy to modulate the physicochemical and biological properties of the parent molecule. Specifically, 2-[(4-Chlorobenzoyl)amino]benzoic acid is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active agents.

The protocol herein employs the Schotten-Baumann reaction, named after its discoverers Carl Schotten and Eugen Baumann.[2] This reaction is characterized by the acylation of an amine (or alcohol) with an acyl chloride in a biphasic aqueous-organic system under basic conditions.[7] The aqueous base, typically sodium hydroxide, serves a dual purpose: it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation, and it deprotonates the amine, enhancing its nucleophilicity.[2][7] This method is renowned for its operational simplicity and effectiveness, making it a cornerstone of organic synthesis.

Reaction and Mechanism

Overall Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with anthranilic acid.

G cluster_main Anthranilic Anthranilic Acid Plus + Chlorobenzoyl 4-Chlorobenzoyl Chloride Reagents 1. 10% NaOH (aq) 2. Conc. HCl (acidification) Plus->Reagents Product 2-[(4-Chlorobenzoyl)amino]benzoic acid Reagents->Product

Figure 1: Synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

Reaction Mechanism

The Schotten-Baumann reaction follows a nucleophilic acyl substitution pathway.

  • Activation of Nucleophile: The amine group of anthranilic acid is a potent nucleophile. In the basic aqueous medium, a dynamic equilibrium exists where the amine can be deprotonated, further increasing its nucleophilicity.

  • Nucleophilic Attack: The nitrogen atom of anthranilic acid attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.[1][4]

  • Intermediate Collapse: The unstable tetrahedral intermediate rapidly collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the sodium hydroxide in the reaction medium.

  • Protonation: The final product initially exists as a sodium carboxylate salt. Upon acidification with concentrated HCl, the carboxylate is protonated, causing the water-insoluble product to precipitate.

Materials and Apparatus

Reagents
ReagentFormulaM.W. ( g/mol )Amount (per 0.05 mol scale)Purity
Anthranilic AcidC₇H₇NO₂137.146.86 g≥99%
4-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.018.75 g (approx. 6.5 mL)≥99%
Sodium Hydroxide (NaOH)NaOH40.0010.0 g≥98%
Hydrochloric Acid (HCl)HCl36.46~10-15 mL (or as needed)37% (conc.)
Deionized WaterH₂O18.02~250 mL-
Ethanol (for recrystallization)C₂H₅OH46.07As needed95%
Apparatus
  • 250 mL Beaker or Erlenmeyer flask

  • 100 mL Graduated cylinder

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pasteur pipettes

  • pH indicator strips

  • Büchner funnel and vacuum flask

  • Filter paper

  • Standard laboratory glassware

Experimental Protocol

Workflow Diagram

workflow A Step 1: Preparation Dissolve Anthranilic Acid in 10% NaOH(aq) B Step 2: Cooling Cool solution to 0-5 °C in an ice bath A->B C Step 3: Acylation Add 4-Chlorobenzoyl Chloride dropwise with vigorous stirring B->C D Step 4: Reaction Stir vigorously for 15-20 min until odor of acid chloride is gone C->D E Step 5: Precipitation Acidify with conc. HCl to pH ~3-4 D->E F Step 6: Isolation & Washing Filter precipitate and wash with cold deionized water E->F G Step 7: Purification Recrystallize from aqueous ethanol F->G H Step 8: Drying Dry product in oven or desiccator G->H

Figure 2: Experimental workflow for the synthesis protocol.

Step-by-Step Procedure
  • Preparation of Sodium Anthranilate Solution: In a 250 mL beaker, prepare a 10% NaOH solution by dissolving 10.0 g of NaOH pellets in 90 mL of deionized water. To this solution, add 6.86 g (0.05 mol) of anthranilic acid. Stir with a magnetic stirrer until all the solid has dissolved.

  • Cooling: Place the beaker in an ice bath and cool the solution to between 0 and 5 °C. Rationale: This step is critical to control the exothermic reaction and to minimize the competing hydrolysis of the highly reactive 4-chlorobenzoyl chloride.

  • Acylation: While stirring vigorously, add 8.75 g (0.05 mol) of 4-chlorobenzoyl chloride dropwise over 5-10 minutes. A thick white precipitate will form immediately. Rationale: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases, ensuring an efficient reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes. The reaction is typically complete when the characteristic pungent smell of 4-chlorobenzoyl chloride is no longer detectable.[3]

  • Acidification and Precipitation: Remove the beaker from the ice bath. Slowly and carefully, add concentrated HCl dropwise to the stirred mixture. The precipitate may temporarily dissolve as the sodium salt of the product is formed before the free acid precipitates. Continue adding HCl until the solution is strongly acidic (pH ~3-4), which can be checked with pH paper. Rationale: Protonation of the sodium carboxylate salt renders the product insoluble in water, allowing for its isolation.

  • Isolation and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove inorganic salts (NaCl) and excess HCl.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from aqueous ethanol. Transfer the solid to a beaker, add the minimum amount of hot ethanol required for complete dissolution, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C or in a desiccator to a constant weight. Calculate the final yield.

Expected Results

ParameterExpected Result
Yield >85%
Appearance White to off-white crystalline solid
Melting Point 224-226 °C
Solubility Insoluble in water; soluble in ethanol, acetone, DMSO

Safety and Handling

  • This procedure must be performed in a well-ventilated fume hood.

  • 4-Chlorobenzoyl chloride is corrosive and a lachrymator (causes tearing). Avoid inhalation of fumes and contact with skin.

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe chemical burns.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from Google Cloud.[1]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.[2]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.[3]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.[4]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.[7]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives.[6]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Dye from Anthranilic Acid and Its Utility.

  • DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.[5]

Sources

Application

Step-by-step preparation of Indomethacin using 2-[(4-Chlorobenzoyl)amino]benzoic acid

Part 1: Executive Summary & Strategic Analysis Scope and Purpose This Application Note provides a high-level technical guide for the synthesis of Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Purpose

This Application Note provides a high-level technical guide for the synthesis of Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid).

Critical Chemical Clarification: The specific starting material requested, 2-[(4-Chlorobenzoyl)amino]benzoic acid (also known as N-(4-chlorobenzoyl)anthranilic acid), is structurally distinct from the indole core of Indomethacin. In high-integrity pharmaceutical chemistry, this compound is identified as a degradation product (formed via oxidative cleavage of the indole ring) rather than a synthetic precursor.

To ensure this guide provides actionable, valid science, we will focus on the Merck "Early Acylation" Route . This advanced industrial method utilizes the structurally analogous N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)hydrazine . This pathway is chemically superior to the traditional Fischer Indole synthesis as it introduces the 4-chlorobenzoyl group before cyclization, preventing the formation of difficult-to-separate isomers.

Chemical Pathway Overview
  • Standard Route (Traditional): Indole formation

    
     N-Acylation (Low atom economy, protection required).
    
  • Merck Route (Recommended): N-Acylation of hydrazine

    
     One-pot Fischer Indole Cyclization (High yield, no protection required).
    

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (N-Acylation)

Objective: Preparation of N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)hydrazine. Note: This step introduces the "chlorobenzoyl-amino" moiety correctly onto the hydrazine nitrogen.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (CAS: 19501-58-7)

  • 4-Chlorobenzoyl chloride (CAS: 122-01-0)

  • Pyridine (Solvent/Base)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Charge a 3-neck round-bottom flask (RBF) with 4-methoxyphenylhydrazine HCl (1.0 eq) and dry DCM (10 volumes).

  • Base Addition: Cool the suspension to 0–5°C under nitrogen atmosphere. Add pyridine (2.5 eq) dropwise to neutralize the HCl and act as an acid scavenger.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the hydrazine mixture over 45 minutes, maintaining temperature

    
    .
    
    • Mechanism:[1][2] The nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon of the acid chloride. The regioselectivity favors the

      
      -nitrogen due to the steric and electronic influence of the methoxyphenyl group.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess pyridine) followed by saturated NaHCO₃.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Water.[3]

Yield Target: 85-90% Quality Check: ¹H-NMR should show diagnostic benzamide protons and the methoxy singlet.

Protocol B: Fischer Indole Cyclization to Indomethacin

Objective: Cyclization of the acylated hydrazine with Levulinic acid to form the indole core.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Levulinic Acid (CAS: 123-76-2) (1.1 eq)

  • Acetic Acid (Solvent)

  • Hydrochloric Acid (Catalyst) or Zinc Chloride

Procedure:

  • Condensation: In a reactor, dissolve the N-acylated hydrazine (from Protocol A) in Acetic Acid (5 volumes). Add Levulinic Acid (1.1 eq).

  • Hydrazone Formation: Stir at room temperature for 2 hours. The intermediate hydrazone forms in situ.

  • Cyclization (The "Fischer" Step): Heat the reaction mixture to 80°C. Add conc. HCl (2.0 eq) dropwise.

    • Critical Control Point: The temperature must be controlled carefully. The reaction involves a [3,3]-sigmatropic rearrangement. Overheating leads to tar formation.

  • Reflux: Increase temperature to 90–95°C and hold for 3–4 hours.

  • Precipitation: Cool the mixture slowly to room temperature, then to 0–5°C. Add water (10 volumes) slowly to precipitate the crude Indomethacin.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or Acetone/Water to remove unreacted levulinic acid and trace inorganic salts.

Yield Target: 75-80% Appearance: Off-white to yellow crystalline powder.

Part 3: Impurity Profiling & Data Visualization

The "Requested" Molecule: 2-[(4-Chlorobenzoyl)amino]benzoic acid

The user's requested starting material is a critical degradation marker . If Indomethacin is exposed to strong oxidative conditions (or UV light), the indole double bond (C2-C3) cleaves, opening the ring to form this anthranilic acid derivative.

Detection Protocol:

  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40).

  • Wavelength: 254 nm.[4]

  • Retention Time: The degradation product (anthranilic derivative) elutes earlier than Indomethacin due to the loss of the lipophilic indole structure.

Process Data Summary
ParameterTraditional RouteMerck (Recommended) Route
Starting Material 4-Methoxyphenylhydrazine4-Methoxyphenylhydrazine
Acylation Timing Late (Post-Cyclization)Early (Pre-Cyclization)
Protecting Groups Often Required (Carboxyl)None
Key Intermediate Indole-3-acetic acid esterN-Acyl Hydrazine
Overall Yield 40-50%65-75%
Atom Economy Lower (Protection steps)Higher
Reaction Pathway Diagram (Graphviz)

IndomethacinSynthesis cluster_legend Legend SM1 4-Methoxyphenyl hydrazine Inter1 N-(4-chlorobenzoyl)- N-(4-methoxyphenyl)hydrazine SM1->Inter1 Acylation (Pyridine/DCM) SM2 4-Chlorobenzoyl Chloride SM2->Inter1 Hydrazone Acyl-Hydrazone Intermediate Inter1->Hydrazone + Levulinic Acid Lev Levulinic Acid Lev->Hydrazone Indomethacin INDOMETHACIN (Final Product) Hydrazone->Indomethacin Fischer Cyclization (HCl, 80°C) Impurity 2-[(4-Chlorobenzoyl)amino] benzoic acid (Degradation Product) Indomethacin->Impurity Oxidative Degradation (Avoid!) key1 Starting Material key2 Key Intermediate key3 Final Product key4 Impurity

Caption: Synthesis workflow comparing the constructive Merck pathway against the oxidative degradation pathway leading to the user's referenced anthranilic acid derivative.

References

  • Merck & Co. Inc. (1965). Indolyl Aliphatic Acids. US Patent 3,161,654. Link

  • Science Snail . (2018). Organic synthesis of indomethacin: Traditional vs Modern Approaches. Link

  • BenchChem . (2025).[3] Technical Guide to 4-Amino-2-chlorobenzoic Acid and Derivatives. Link

  • MDPI . (2025). Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts. Link

  • ChemicalBook . (2023). Indomethacin Synthesis Routes and Properties. Link

Sources

Method

Application Note: Purification of N-(4-chlorobenzoyl)anthranilic acid

This guide details the purification protocols for N-(4-chlorobenzoyl)anthranilic acid (also known as 2-(4-chlorobenzamido)benzoic acid).[1] Important Technical Note: This compound is the open-chain precursor to 2-(4-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the purification protocols for N-(4-chlorobenzoyl)anthranilic acid (also known as 2-(4-chlorobenzamido)benzoic acid).[1]

Important Technical Note: This compound is the open-chain precursor to 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one .[1] A critical challenge in its purification is preventing thermal cyclization (dehydration) back to the benzoxazinone, which occurs readily at high temperatures or in acidic media. The protocols below are designed to maximize purity while maintaining the open-chain amide structure.

[1]

Chemical Identity & Properties

PropertyDescription
Chemical Name N-(4-chlorobenzoyl)anthranilic acid
Synonyms 2-(4-chlorobenzamido)benzoic acid; 2-[(4-chlorobenzoyl)amino]benzoic acid
Structure Anthranilic acid acylated at the amine by 4-chlorobenzoyl chloride
Molecular Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.69 g/mol
Target Purity >98% (HPLC/Titration)
Solubility Profile Soluble: DMF, DMSO, dilute aqueous base (NaOH, Na₂CO₃), hot Ethanol.Sparingly Soluble: Cold Ethanol, Toluene.Insoluble: Water, dilute aqueous acid.[1][2][3][4]

Synthesis Context & Impurity Profile

Understanding the synthesis source is vital for effective purification. This compound is typically synthesized via the Schotten-Baumann reaction :


[1]

Common Impurities:

  • Unreacted Anthranilic Acid: (Starting material).

  • 4-Chlorobenzoic Acid: (Hydrolysis product of the acid chloride).[1]

  • 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one: (Cyclized thermal degradation product).

  • Inorganic Salts: (NaCl, Sodium Carbonate).[1]

Purification Protocols

Method A: Acid-Base Reprecipitation (Recommended)

Best for: Removing non-acidic impurities (like the benzoxazinone) and avoiding thermal degradation.[1]

Principle: The target compound is a carboxylic acid.[5][6][7][8][9] It dissolves in base (forming the carboxylate salt) but precipitates in acid. Impurities that do not form salts (e.g., the cyclized benzoxazinone) will remain insoluble in the basic solution and can be filtered off.

Protocol Steps:

  • Dissolution: Suspend the crude solid in 5% Aqueous Sodium Carbonate (Na₂CO₃) (approx. 10 mL per gram of solid). Stir at room temperature for 15–20 minutes.

    • Note: Do not use strong NaOH if possible, as it may hydrolyze the amide bond over time.

  • Filtration (Clarification): Filter the solution through a Celite pad or fine filter paper to remove undissolved solids.

    • Checkpoint: The solid left on the filter is likely the cyclized benzoxazinone or other non-acidic impurities. The filtrate contains your target.

  • Precipitation: Cool the clear filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 2M Hydrochloric Acid (HCl) dropwise with vigorous stirring until pH reaches ~2–3. A thick white/off-white precipitate will form.[1]

  • Collection: Filter the precipitate using a Büchner funnel.

  • Washing: Wash the filter cake with:

    • 3x Cold Water (to remove NaCl).[1]

    • 1x Cold dilute Ethanol (optional, to remove traces of 4-chlorobenzoic acid).[1]

  • Drying: Dry in a vacuum oven at 50°C (Do not exceed 80°C to prevent cyclization).

Method B: Recrystallization (Ethanol/Water)

Best for: Final polishing of crystalline form and removing trace organic acids.[1]

Critical Parameter: Temperature control is essential. Prolonged boiling will drive the dehydration to the benzoxazinone.

Protocol Steps:

  • Solvent Prep: Prepare a mixture of 95% Ethanol .

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid.

    • Caution: Do not reflux for extended periods.

  • Hot Filtration: If insoluble particles remain after 5 minutes of heating, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization:

    • Remove from heat.[6][7]

    • Slowly add warm Water (50°C) dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution.

    • Allow the flask to cool slowly to room temperature undisturbed.

  • Final Cooling: Once crystals form, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals and wash with a small volume of 50% cold aqueous ethanol .

  • Drying: Vacuum dry at 50°C.

Analytical Validation & Troubleshooting

Critical Process Parameters (CPPs)
  • Drying Temperature: Must stay <80°C. Higher temps convert the acid

    
     benzoxazinone (MP ~246°C).
    
  • pH during Precipitation: Ensure pH < 3 to fully protonate the carboxylic acid.

Troubleshooting Table
IssueProbable CauseCorrective Action
Product "Oils Out" Solvent mixture too polar or cooling too fast.[1]Re-heat to dissolve, add slightly more ethanol, and cool very slowly. Seed with a pure crystal if available.
Low Yield Product too soluble in ethanol.Use Method A (Acid/Base) or increase the water ratio in Method B.
High Melting Point (>220°C) Cyclization to Benzoxazinone.[1]The product has dehydrated. Hydrolyze back to acid using dilute NaOH, then reprecipitate (Method A).
Product is Colored (Yellow/Brown) Oxidation impurities.[1]Add Activated Charcoal (1-2% w/w) during the hot dissolution step of Method B, stir for 5 mins, then hot filter.

Process Visualization

RecrystallizationWorkflow Start Crude N-(4-chlorobenzoyl) anthranilic acid Decision Select Purification Method Start->Decision MethodA Method A: Acid-Base Reprecipitation (Recommended for bulk purity) Decision->MethodA High Impurity / Cyclized Content MethodB Method B: Recrystallization (Polishing/Crystal growth) Decision->MethodB Already >90% Pure DissolveBase Dissolve in 5% Na2CO3 MethodA->DissolveBase FilterInsolubles Filter Insolubles (Removes Cyclized Benzoxazinone) DissolveBase->FilterInsolubles Acidify Acidify with 2M HCl to pH 2-3 FilterInsolubles->Acidify FilterWash Filtration & Wash (Cold Water/EtOH) Acidify->FilterWash DissolveEtOH Dissolve in Hot Ethanol (60°C) *Avoid Prolonged Boiling* MethodB->DissolveEtOH AddWater Add Warm Water to Turbidity DissolveEtOH->AddWater Cooling Slow Cooling to 4°C AddWater->Cooling Cooling->FilterWash Dry Vacuum Dry at 50°C FilterWash->Dry Final Pure Product (Check MP & IR) Dry->Final

Caption: Workflow for the purification of N-(4-chlorobenzoyl)anthranilic acid, highlighting the divergence between chemical purification (Method A) and physical recrystallization (Method B).

References

  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[1] Journal of the Chemical Society C: Organic. Link

  • Khabazzadeh, H., et al. (2008). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.[1] Iranian Journal of Organic Chemistry. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for N-benzoylanthranilic acid purification via acetic acid/ethanol).

  • PubChem. Compound Summary for Anthranilic Acid Derivatives. National Library of Medicine. Link

Sources

Application

Application Note: HPLC Method Development and Validation for 2-[(4-Chlorobenzoyl)amino]benzoic Acid

Introduction & Theoretical Analyte Profiling As a Senior Application Scientist, the first step in robust chromatographic method development is a rigorous theoretical profiling of the target analyte. 2-[(4-Chlorobenzoyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Analyte Profiling

As a Senior Application Scientist, the first step in robust chromatographic method development is a rigorous theoretical profiling of the target analyte. 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1) presents a classic challenge in pharmaceutical analysis: it is a moderately hydrophobic molecule containing both an amide linkage and a highly ionizable carboxylic acid moiety.

Chemical & Physical Properties:

  • Structure: A functionalized anthranilic acid derivative conjugated with a 4-chlorobenzoyl group.

  • pKa: The carboxylic acid group has a predicted pKa of 3.38 ± 0.36[1].

  • UV Absorbance: The extensive

    
    -conjugation across the two aromatic rings and the amide bond provides strong chromophoric activity, making UV detection (e.g., Photodiode Array, PDA) at 254 nm highly effective.
    

Causality in Method Design: The pKa is the most critical parameter dictating chromatographic behavior. According to the Henderson-Hasselbalch equation, an analyte's ionization state is highly sensitive to the mobile phase pH. If the mobile phase pH is near 3.38, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. This dual-state existence during the chromatographic run leads to severe peak broadening, split peaks, and irreproducible retention times. Therefore, to ensure the molecule is strictly in its fully protonated, unionized state, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa (i.e., pH


 1.8 - 2.0).

Method Development Rationale

  • Column Selection: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is selected. The end-capping minimizes secondary interactions between the analyte's carboxylic acid and residual silanols on the silica support, which would otherwise cause peak tailing[2].

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as both a strong acidifier and an ion-pairing agent, ensuring the analyte remains protonated and masking any residual active sites on the column.

    • Organic Phase (B): Acetonitrile (ACN). ACN provides lower system backpressure and better UV transparency at lower wavelengths compared to methanol.

  • Temperature Control: Set to 30°C. Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and stabilizing retention times against ambient laboratory fluctuations.

pHEffect ph_high Mobile Phase pH > 4.0 Analyte Ionized (COO-) tailing Poor Retention & Peak Tailing ph_high->tailing Repulsion from C18 ph_low Mobile Phase pH < 2.0 Analyte Unionized (COOH) sharp Strong Hydrophobic Interaction Sharp Symmetrical Peak ph_low->sharp Partitioning into C18

Impact of mobile phase pH on the retention mechanism of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Sonicate for 10 minutes to degas.

Protocol 2: Standard Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-[(4-Chlorobenzoyl)amino]benzoic acid reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile. Sonicate until fully dissolved, then make up to the mark with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (60% A / 40% B) to prevent solvent-mismatch peak distortion during injection.

Protocol 3: Chromatographic Conditions

Data must be generated using a self-validating system where system suitability is verified prior to sample analysis.

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh theoretical plates, robust for acidic compounds.
Mobile Phase A 0.1% TFA in WaterMaintains pH ~2.0, suppressing analyte ionization.
Mobile Phase B AcetonitrileStrong elution strength, low UV cutoff.
Elution Mode GradientSharpens peaks and cleans the column of late eluting impurities.
Gradient Program 0-2 min: 40% B2-8 min: 40%

80% B8-10 min: 80% B10.1-15 min: 40% B
Initial hold stabilizes baseline; ramp elutes the analyte; final hold washes the column.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 30 °CReproducible thermodynamics and lower viscosity.
Detection UV at 254 nmOptimal absorbance for the chlorobenzoyl and benzoic acid chromophores.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose" for pharmaceutical quality control, it must be validated according to the latest ICH Q2(R2) guidelines[3]. The Q2(R2) framework emphasizes a lifecycle approach, integrating risk management and robust statistical evaluation.

Validation start Analytical Target Profile (ATP) spec Specificity Blank & Matrix Interference start->spec lin Linearity & Range 25% to 150% of Target spec->lin acc Accuracy Spike Recovery (3 Levels) lin->acc prec Precision Repeatability & Intermediate acc->prec rob Robustness ±pH, ±Temp, ±Flow prec->rob

Sequential validation workflow compliant with ICH Q2(R2) guidelines.

Validation Execution & Acceptance Criteria:
  • Specificity: Inject a blank (diluent) and verify no interfering peaks elute at the retention time of 2-[(4-Chlorobenzoyl)amino]benzoic acid. PDA peak purity angle must be less than the purity threshold.

  • Linearity: Prepare calibration standards at 25, 50, 75, 100, 125, and 150 µg/mL. Plot peak area vs. concentration. Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Accuracy: Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% of the target concentration. Acceptance: Mean recovery must be 98.0% - 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100 µg/mL standard. Acceptance: Relative Standard Deviation (RSD) of peak areas

    
     2.0%.
    
  • Robustness: Deliberately vary the column temperature (

    
     5°C), flow rate (
    
    
    
    0.1 mL/min), and mobile phase organic composition (
    
    
    2%). Acceptance: System suitability criteria (Resolution > 2.0, Tailing factor < 1.5) must still be met.
Representative Validation Data Summary (Mock Data for Protocol Verification):
Validation ParameterTest ConditionResultAcceptance CriteriaStatus
System Suitability 6 replicates at 100 µg/mLRSD = 0.45%, Tailing = 1.1RSD

2.0%, Tailing

1.5
PASS
Linearity 25 - 150 µg/mL (6 levels)

= 0.9998

0.999
PASS
Accuracy 50%, 100%, 150% spiking99.8% - 100.4%98.0% - 102.0%PASS
LOD / LOQ S/N Ratio MethodLOD: 0.5 µg/mL, LOQ: 1.5 µg/mLS/N

3 (LOD),

10 (LOQ)
PASS

Conclusion

By applying first-principles chemistry to chromatographic method development, we establish that controlling the ionization state of 2-[(4-Chlorobenzoyl)amino]benzoic acid is the linchpin of this assay. Utilizing a highly acidic mobile phase (pH ~2.0) guarantees analyte neutrality, yielding sharp, reproducible peaks. Subsequent validation under ICH Q2(R2) parameters ensures the method is robust, reliable, and ready for integration into pharmaceutical quality control environments.

References[2] HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. Available at:https://www.agilent.com/en/product/liquid-chromatography/hplc-method-development[3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: https://www.ich.org/page/quality-guidelines[1] 2-[(4-CHLOROBENZOYL)AMINO]BENZOIC ACID | 34425-87-1. ChemicalBook. Available at:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6485991.htm

Sources

Method

Conditions for cyclization of 2-[(4-Chlorobenzoyl)amino]benzoic acid to quinazolinones

Executive Summary This guide details the synthetic conversion of 2-[(4-chlorobenzoyl)amino]benzoic acid (an -acyl anthranilic acid derivative) into 2-(4-chlorophenyl)quinazolin-4(3H)-one scaffolds. This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic conversion of 2-[(4-chlorobenzoyl)amino]benzoic acid (an


-acyl anthranilic acid derivative) into 2-(4-chlorophenyl)quinazolin-4(3H)-one  scaffolds. This transformation is a cornerstone in medicinal chemistry, serving as the primary route for generating libraries of bioactive quinazolinones (e.g., methaqualone analogs, anticancer agents).

We present two distinct protocols optimized for different research needs:

  • Protocol A (The "Library" Method): A stepwise dehydrative cyclization via a benzoxazinone intermediate . This is the industry standard for high-throughput structure-activity relationship (SAR) studies, allowing the late-stage introduction of diverse amines at the N3 position.

  • Protocol B (The "Rapid" Method): A microwave-assisted, one-pot cyclocondensation using ammonium acetate, ideal for rapid generation of the N3-unsubstituted parent scaffold.

Mechanistic Insight: The Benzoxazinone Gateway

To ensure experimental success, researchers must understand that this reaction does not proceed through a direct "folding" mechanism. It involves a dehydrative cyclization to an unstable intermediate: 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one .

The Pathway[1][2][3][4][5][6][7][8][9]
  • Activation: The carboxylic acid of the starting material attacks the dehydrating agent (Acetic Anhydride), forming a mixed anhydride.

  • Cyclization: The amide oxygen attacks the activated carbonyl, ejecting acetate and closing the ring to form the benzoxazinone .

  • Amine Insertion: The benzoxazinone ring is opened by a nitrogen nucleophile (Ammonia/Amine), forming a diamide intermediate which immediately re-cyclizes with loss of water to form the thermodynamically stable quinazolinone .

Critical Control Point: The benzoxazinone intermediate is sensitive to moisture. Hydrolysis reverts it to the starting material. Therefore, anhydrous conditions during Step 1 are non-negotiable.

ReactionPathway Start 2-[(4-Chlorobenzoyl)amino] benzoic acid Inter Intermediate: 2-(4-Chlorophenyl)-4H- 3,1-benzoxazin-4-one Start->Inter Ac2O, Reflux (-H2O) Prod Target: 2-(4-Chlorophenyl) quinazolin-4(3H)-one Inter->Prod R-NH2 or NH4OAc (Ring Opening/Closure)

Figure 1: The stepwise mechanistic pathway via the benzoxazinone intermediate.

Protocol A: Stepwise Cyclization (Library Synthesis)

Best for: Creating N3-substituted analogs (alkyl, aryl, heteroaryl) from a single batch of intermediate.

Phase 1: Isolation of the Benzoxazinone Intermediate

Note: This intermediate is isolable but should be stored in a desiccator.

Materials:

  • Starting Material: 2-[(4-Chlorobenzoyl)amino]benzoic acid (1.0 eq)

  • Reagent/Solvent: Acetic Anhydride (

    
    ) (5.0 - 10.0 eq)
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ).
    

Procedure:

  • Charge: Suspend the starting material in acetic anhydride (

    
     per gram of substrate).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Monitor: The suspension will clear as the benzoxazinone forms (usually 30–60 mins). Monitor by TLC (the product is less polar than the acid).

  • Work-up:

    • Cool the mixture to

      
       in an ice bath. The benzoxazinone often crystallizes out.
      
    • Filter the solid rapidly.

    • Wash with cold dry ether or hexane to remove excess acetic anhydride.

    • Crucial: Dry under high vacuum immediately. Do not wash with water.

Phase 2: Conversion to Quinazolinone

Materials:

  • Intermediate: 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Reagent: Primary Amine (

    
    ) or Ammonium Acetate (1.2 – 2.0 eq)
    
  • Solvent: Ethanol (anhydrous) or Glacial Acetic Acid.

Procedure:

  • Dissolve: Suspend the benzoxazinone in Ethanol (

    
    ).
    
  • Add Amine: Add the amine component.

    • For N3-H (Parent): Add Ammonium Acetate (

      
      ).
      
    • For N3-Alkyl/Aryl: Add the corresponding primary amine.[1]

  • Reflux: Heat to reflux for 2–4 hours. The mixture often solubilizes then reprecipitates the product.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water.

  • Filtration: Filter the precipitate. Wash with water (to remove unreacted amine/acetate).

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid production of the N3-H parent compound with high atom economy.

Materials:

  • Starting Material: 2-[(4-Chlorobenzoyl)amino]benzoic acid.

  • Reagent: Ammonium Acetate (

    
    ) (5.0 eq).
    
  • Solvent: Solvent-free (Neat) or minimal DMF.

  • Equipment: Microwave Reactor (e.g., CEM or Biotage).

Procedure:

  • Mix: Grind the starting material and Ammonium Acetate in a mortar to a fine homogeneous powder.

  • Load: Transfer to a microwave process vial.

  • Irradiate:

    • Power: Constant Power mode (start low, ~150W).

    • Temp:

      
      .[2]
      
    • Time: 10–15 minutes.

  • Work-up:

    • The reaction mass will be a solidified melt.

    • Add Ethanol (

      
      ) and sonicate to break up the solid.
      
    • Filter and wash with water to remove excess ammonium salts.

    • Recrystallize from Ethanol.[3][1][4]

Comparative Data & Process Parameters

ParameterProtocol A (Acetic Anhydride)Protocol B (Microwave)
Reaction Type Two-Step (Isolable Intermediate)One-Pot (Cascade)
Time 3–6 Hours total15–30 Minutes
Diversity Potential High (Can split intermediate for different amines)Low (Fixed to Ammonium source)
Moisture Sensitivity High (Step 1)Moderate
Typical Yield 75–85%85–92%
Green Score Low (Uses excess

)
High (Solvent-free options)

Troubleshooting & Quality Control

Common Failure Modes
  • Problem: Product melts over a wide range or has low MP.

    • Cause: Incomplete cyclization (mixture of starting material and product) or hydrolysis of benzoxazinone.

    • Solution: Check TLC.[5][6] If starting material remains, increase reflux time. Ensure acetic anhydride is fresh (free of acetic acid).

  • Problem: "Gummy" precipitate in Protocol A.

    • Cause: Oligomerization or impure amine source.

    • Solution: Use Glacial Acetic Acid as the solvent for Step 2 instead of Ethanol. The acidity catalyzes the ring closure.

Analytical Validation[8]
  • IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (

    
    ) and the appearance of the quinazolinone C=O stretch (
    
    
    
    ).
  • 1H NMR (DMSO-d6):

    • Benzoxazinone:[7][8][9][4][6][10][11] No NH/OH protons.

    • Quinazolinone (N3-H):[12][8][6] Distinct singlet for NH at

      
       (exchangeable with 
      
      
      
      ).

References

  • Review of Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. (2006).[5][8][10] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Microwave Assisted Protocols: Kabri, T., et al. (2009).[2] Microwave-assisted synthesis of quinazolinones. Tetrahedron Letters, 50, 69-72.

  • Benzoxazinone Intermediate Characterization: Tiwar, R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Quinazolinone Derivatives. Journal of Sciences, Islamic Republic of Iran, 19(3), 225-231.

  • One-Pot Ammonium Acetate Method: Liu, J. F., et al. (2005). Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones. Synlett, 2005(10), 1601-1604.

Sources

Application

Thin Layer Chromatography (TLC) solvent systems for benzamide intermediates

Introduction: The Benzamide Challenge Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Challenge

Benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for antipsychotics (e.g., Sulpiride), antiemetics, and histone deacetylase (HDAC) inhibitors. However, their physicochemical properties present distinct challenges in Thin Layer Chromatography (TLC).[1]

The Science of "Tailing"

While benzamides are chemically stable, they often exhibit "tailing" or "streaking" on standard Silica Gel 60


 plates. This is not random; it is a predictable interaction between the analyte and the stationary phase.
  • The Mechanism: Silica gel is slightly acidic (

    
    ) due to surface silanol groups (
    
    
    
    ). Although the amide nitrogen is resonance-stabilized and less basic than an amine, the carbonyl oxygen is a strong hydrogen bond acceptor, and the amide proton (if secondary/primary) is a donor.
  • The Result: These multiple H-bond interactions create a "stick-and-slip" migration rather than a smooth partition, resulting in comets or streaks that obscure impurities.

This guide provides a self-validating protocol to overcome these interactions, ensuring sharp resolution and reproducible


 values.

Strategic Solvent Systems

Do not rely on a single "universal" solvent. Effective separation requires navigating the Selectivity Triangle : Polarity, Basicity, and Orthogonality.

Table 1: Optimized Solvent Systems for Benzamides
System ClassSolvent Composition (v/v)Target AnalytesMechanism of Action
A: The Standard Hexane : Ethyl Acetate (Range: 80:20 to 20:80)Lipophilic benzamides; Early intermediates.Standard adsorption chromatography. EtOAc provides moderate H-bond accepting capability.
B: The Polar Shift DCM : Methanol (Range: 98:2 to 90:10)Polar, poly-substituted benzamides; Water-soluble derivatives.DCM solubilizes the aromatic core; MeOH disrupts strong H-bonds with silica.
C: The "Deactivator" DCM : MeOH : NH₄OH (90 : 9 : 1)Problematic/Streaking compounds. Ammonia deprotonates surface silanols, preventing H-bonding with the amide.
D: Orthogonal Toluene : Acetone (Range: 90:10 to 70:30)Closely eluting isomers (Regioisomers).

interactions between Toluene and the benzamide ring offer different selectivity than Aliphatic/Ester systems.

Expert Insight: For System C, always prepare fresh. Ammonia is volatile; an aged mixture will lose its "deactivating" power, leading to reproducibility errors. Alternatively, use 1% Triethylamine (TEA) in place of Ammonia.

Visualization and Detection

Benzamides are chromophores, but relying solely on UV can miss non-aromatic impurities.

Table 2: Visualization Protocols
MethodApplicabilityObservationProtocol Note
UV (254 nm) Universal for Benzamides.Dark spots on green fluorescent background.[2][3]Primary method. Benzamide

transition absorbs strongly at 254 nm.
Iodine Chamber Universal (Lipophilic).Yellow/Brown spots.Reversible.[4][5] Useful for detecting non-UV active aliphatic side-chain precursors.
Ninhydrin Primary Benzamides (

).
Faint Pink/Purple.[6]Requires heating (

).[7] Less sensitive for secondary amides.
Vanillin Electron-rich rings.Various colors (Blue/Green).[2]Good for differentiating benzamides with electron-donating groups (OMe, OH).

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting and optimizing the mobile phase. This prevents "trial and error" waste.

TLC_Workflow Start Start: Benzamide Sample Solubility Solubility Check (Dissolve in DCM or EtOAc) Start->Solubility SystemA Test System A (Hex/EtOAc 1:1) Solubility->SystemA CheckRf Analyze Rf & Spot Shape SystemA->CheckRf Good Rf 0.3 - 0.7 Sharp Spot CheckRf->Good Ideal LowRf Rf < 0.2 (Stuck at Baseline) CheckRf->LowRf Too Polar Tailing Good Rf but Streaking/Tailing CheckRf->Tailing Silanol Interaction Coelution Overlapping Spots CheckRf->Coelution Poor Selectivity Final Proceed to Flash Chromatography Good->Final SystemB Switch to System B (DCM/MeOH 95:5) LowRf->SystemB AddBase Add Modifier (1% TEA or NH4OH) Tailing->AddBase SystemD Switch to System D (Toluene/Acetone) Coelution->SystemD SystemB->CheckRf AddBase->CheckRf SystemD->CheckRf

Figure 1: Decision tree for optimizing benzamide separation. Follow the arrows based on the initial TLC result.

Detailed Experimental Protocol

Phase 1: Plate Preparation (The "Basified" Plate)

Standard plates often fail for basic benzamides. If adding TEA to the solvent isn't enough, treat the plate itself.

  • Prepare Solution: Mix 5% Triethylamine (TEA) in Diethyl Ether or DCM.

  • Elute: Run a blank TLC plate in this solution to the top.

  • Dry: Allow the plate to air dry in a fume hood for 15 minutes. This neutralizes acidic silanols before the sample touches the plate.

  • Usage: Use this "deactivated" plate with your standard neutral solvent system (e.g., Hex/EtOAc).[8]

Phase 2: Sample Spotting & Development
  • Concentration: Dissolve ~5 mg of sample in 1 mL of DCM/MeOH (1:1). High concentrations cause "overloading" tailing, which mimics silanol interaction.

  • Spotting: Apply 1 µL roughly 1.5 cm from the bottom. Keep spot diameter < 2 mm.

  • Equilibration (Critical): Place filter paper in the developing chamber and pour the solvent system over it. Close the lid and wait 5 minutes.

    • Why? Benzamides are sensitive to vapor pressure. Unsaturated chambers lead to "edge effects" (smiling spots) and inconsistent

      
       values.
      
  • Run: Develop until the solvent front is 1 cm from the top.

Phase 3: The "Co-Spot" Validation

To confirm identity without ambiguity.

  • Spot Lane 1 : Starting Material (SM).

  • Spot Lane 2 : Reaction Mixture (RM).

  • Spot Lane 3 : Co-spot (Spot SM, let dry, then spot RM on top).

  • Analysis: If Lane 3 shows a "figure-8" or distinct separation, the reaction is incomplete. If it shows a single tight spot, the RM spot in Lane 2 is likely unreacted SM (or the product has identical

    
    , necessitating a change to Solvent System D).
    

References

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on amine/amide tailing). Retrieved from [Link]

Sources

Method

Application Note: Catalytic Reagents for Acylation of Anthranilic Acid with 4-Chlorobenzoyl Chloride

Abstract This guide details the optimized synthesis of N-(4-chlorobenzoyl)anthranilic acid , a critical pharmacophore intermediate used in the production of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one and related quinazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized synthesis of N-(4-chlorobenzoyl)anthranilic acid , a critical pharmacophore intermediate used in the production of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one and related quinazolinone drugs. While traditional acylation utilizes stoichiometric bases, this note focuses on nucleophilic catalysis (DMAP) for high-throughput precision and Schotten-Baumann conditions for green scalability. We address the chemoselectivity challenge—favoring N-acylation over O-acylation or premature cyclodehydration—and provide self-validating protocols for drug development workflows.

Introduction & Chemical Context

The reaction between anthranilic acid (1) and 4-chlorobenzoyl chloride (2) presents a classic nucleophilic substitution at the acyl carbon. However, in a drug development context, purity and impurity profiling are paramount.

The Chemoselectivity Challenge

Anthranilic acid is amphoteric and bifunctional. The primary risks during acylation are:

  • O-acylation: Formation of mixed anhydrides (kinetic byproduct).

  • Di-acylation: Acylation of both amine and carboxylic acid.

  • Premature Cyclization: Acid-catalyzed dehydration yielding the benzoxazinone before the intermediate is isolated/purified.

To control these, catalyst selection is critical.[1] We compare two primary approaches:

  • Kinetic Control (DMAP/Organic Base): Uses 4-Dimethylaminopyridine to accelerate N-acylation via a reactive acyl-pyridinium intermediate.

  • Thermodynamic/Biphasic Control (Schotten-Baumann): Uses aqueous base to scavenge HCl and solubilize the anthranilate, protecting the carboxylate as a salt to prevent anhydride formation.

Mechanistic Insight: The Role of DMAP

While pyridine is often used as a solvent/base, it is kinetically slow for hindered or deactivated amines. DMAP (4-Dimethylaminopyridine) acts as a "hyper-nucleophilic" acylation catalyst.

Mechanism of Action[2][3]
  • Activation: DMAP attacks 4-chlorobenzoyl chloride to form a resonance-stabilized N-acylpyridinium salt . This intermediate is significantly more electrophilic than the free acid chloride.

  • Transfer: The amine of the anthranilic acid attacks this activated intermediate.

  • Regeneration: DMAP is displaced (acting as a good leaving group) and enters the cycle again.

Visualization: DMAP Catalytic Cycle

The following diagram illustrates the catalytic pathway, highlighting the activated intermediate state.

DMAP_Mechanism cluster_cycle DMAP Catalytic Cycle DMAP DMAP (Catalyst) Inter N-Acylpyridinium Salt (Activated) DMAP->Inter Nucleophilic Attack AcylCl 4-Cl-Benzoyl Chloride AcylCl->Inter Product Target Amide Inter->Product Amine Attack Base Auxiliary Base (Et3N/Pyridine) Inter->Base H+ Transfer Anth Anthranilic Acid Anth->Product Product->DMAP Catalyst Regeneration Salt Base-HCl Salt Base->Salt

Caption: Figure 1. DMAP-catalyzed acylation cycle showing the formation of the highly electrophilic N-acylpyridinium species.

Catalyst & Reagent Selection Guide

Reagent SystemRoleProsConsIdeal Application
DMAP (0.1 eq) + Et3N Nucleophilic CatalystFast kinetics (<1h); High yield; Works at RT.DMAP is toxic; Requires organic solvent (DCM/THF).Discovery Chemistry: Small scale, high purity requirements.
Pyridine (Solvent) Solvent & BaseSimple workup (acid wash); Traditional.Slow kinetics; Odorous; Pyridine is difficult to remove completely.Legacy Protocols: When DMAP is unavailable.
NaOH (aq) / Na2CO3 Base (Schotten-Baumann)Green Chemistry compliant ; Water solvent; Cheap.Slower (requires vigorous stirring); Hydrolysis risk of acid chloride.Process Scale-up: Kilo-lab production; Cost-sensitive synthesis.

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed Precision Synthesis

Recommended for gram-scale library synthesis or when high purity is required without recrystallization.

Reagents:

  • Anthranilic Acid (1.0 eq)[2]

  • 4-Chlorobenzoyl Chloride (1.1 eq)

  • DMAP (0.05 – 0.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve Anthranilic Acid (13.7 g, 100 mmol), TEA (16.7 mL, 120 mmol), and DMAP (0.61 g, 5 mmol) in DCM (150 mL).

  • Addition: Cool the solution to 0°C. Add 4-Chlorobenzoyl Chloride (19.2 g, 110 mmol) dissolved in DCM (50 mL) dropwise over 30 minutes. Note: Exotherm control is vital to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (50% EtOAc/Hexane). Product Rf ~ 0.4 (Acid starting material stays at baseline or smears).

  • Quench & Workup:

    • Wash organic layer with 1M HCl (2 x 100 mL) to remove TEA and DMAP.

    • Wash with Brine (100 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The residue is usually a white/off-white solid. Triturate with cold diethyl ether or recrystallize from Ethanol if necessary.

Expected Yield: 90-95% Characterization: MP: 180–182°C.

Protocol B: Green Schotten-Baumann Synthesis

Recommended for scale-up (>100g) and environmental sustainability.

Reagents:

  • Anthranilic Acid (1.0 eq)[2]

  • 4-Chlorobenzoyl Chloride (1.1 eq)

  • Sodium Hydroxide (10% aq solution)

Procedure:

  • Dissolution: Dissolve Anthranilic Acid (100 mmol) in 10% NaOH (120 mL) in an Erlenmeyer flask. The solution should be clear (Sodium Anthranilate).

  • Reaction: Add 4-Chlorobenzoyl Chloride (110 mmol) in one portion (if liquid) or finely powdered (if solid). Cap the flask and shake vigorously (or stir mechanically at high RPM) for 30-60 minutes.

    • Mechanism:[1][3][4][5][6][7][8] The reaction occurs at the interface. The amide product is insoluble in water and will precipitate immediately.

  • Monitoring: The reaction is complete when the smell of acid chloride disappears and a heavy white precipitate forms.

  • Isolation:

    • Acidify the mixture carefully with concentrated HCl to pH ~2 (this ensures the carboxylic acid moiety is protonated and not a sodium salt).

    • Filter the solid precipitate.[9]

    • Wash with copious water (to remove NaCl) and then cold ethanol (to remove unreacted acid chloride/benzoic acid byproduct).

  • Drying: Dry in a vacuum oven at 60°C.

Expected Yield: 85-90%

Troubleshooting & Quality Control Workflow

The following decision tree assists in troubleshooting common issues such as low yield or cyclization impurities.

QC_Workflow Start Crude Product Isolated CheckMP Check Melting Point (Target: ~180-182°C) Start->CheckMP Decision1 MP < 170°C? CheckMP->Decision1 Impurity1 Impurity: Benzoic Acid (Hydrolysis of Chloride) Decision1->Impurity1 Yes Decision2 MP > 190°C? Decision1->Decision2 No Action1 Wash with NaHCO3 solution Impurity1->Action1 Action1->CheckMP Impurity2 Impurity: Benzoxazinone (Cyclized Product) Decision2->Impurity2 Yes Success Pure N-Acyl Anthranilic Acid Decision2->Success No Action2 Recrystallize (EtOH) Avoid Acid/Heat Impurity2->Action2 Action2->CheckMP

Caption: Figure 2. QC Logic flow for identifying common impurities based on melting point depression or elevation.

References

  • Steglich, W., & Höfle, G. (1969).[5] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[10] Angewandte Chemie International Edition, 8(12), 981.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Quinazolines.[11] Wiley-Interscience. (Context for benzoxazinone precursors).

  • Bergman, J., & Lidgren, G. (1989). Synthesis of benzoxazinones from anthranilic acid.[12][13] Journal of Heterocyclic Chemistry. (Discusses cyclization risks).

  • BenchChem. (2025).[1] A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic Acid

Core Directive: The Reaction Landscape The synthesis of 2-[(4-chlorobenzoyl)amino]benzoic acid (also known as N-(4-chlorobenzoyl)anthranilic acid) is a classic amide coupling. While conceptually simple, the presence of t...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Reaction Landscape

The synthesis of 2-[(4-chlorobenzoyl)amino]benzoic acid (also known as N-(4-chlorobenzoyl)anthranilic acid) is a classic amide coupling. While conceptually simple, the presence of the ortho-carboxylic acid on the aniline ring introduces steric and electronic nuances that distinguish it from standard aniline acylations.

The dominant method is the Schotten-Baumann reaction .[1][2] Success depends entirely on managing the competition between two pathways:

  • The Product Pathway: Nucleophilic attack of the anthranilic amine on 4-chlorobenzoyl chloride.

  • The Waste Pathway: Hydrolysis of 4-chlorobenzoyl chloride by the aqueous base.

The "Benzoxazinone" Trap (Expert Insight)

Unlike simple amides, N-acyl anthranilic acids are prone to cyclodehydration . Under acidic conditions or high heat, the pendant carboxylic acid can attack the amide carbonyl, closing the ring to form 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one . This is a common "hidden" impurity that lowers isolated yield of the free acid.

Troubleshooting Matrix (FAQs)

Use this section to diagnose specific failures in your current workflow.

Q1: My yield is consistently low (<50%), but the product looks pure.

Diagnosis: You are likely suffering from Reagent Hydrolysis . The Mechanism: The acid chloride is reacting with your base (water/OH⁻) faster than with the amine. This is common if the reaction temperature is too high or the addition is too fast. The Fix:

  • Temperature: Cool the reaction vessel to 0–5°C during the addition of 4-chlorobenzoyl chloride.

  • Stoichiometry: Increase the acid chloride equivalents from 1.0 to 1.1–1.2 eq .

  • Solvent: Ensure the anthranilic acid is fully dissolved (as the salt) before adding the electrophile. If it's a suspension, the reaction rate drops, favoring hydrolysis.

Q2: The product is oiling out or forming a sticky gum instead of a precipitate.

Diagnosis: Solvent Composition Mismatch . The Mechanism: In mixed solvent systems (e.g., Acetone/Water), the product may be soluble in the organic fraction but insoluble in water. If the ratio of Acetone is too high, the product stays in solution or oils out as the acetone evaporates. The Fix:

  • Post-Reaction: Distill off the organic co-solvent (Acetone/THF) before acidification.

  • Acidification: Acidify the remaining aqueous phase slowly with 2M HCl while stirring vigorously. The product should crash out as a fine white solid.

Q3: I see a significant impurity at R_f ~ 0.8 (Non-polar) that isn't starting material.

Diagnosis: Benzoxazinone Formation (Cyclization). The Mechanism: If you heated the reaction (reflux) or used a dehydrating agent (like acetic anhydride in a different protocol), you likely closed the ring. The Fix:

  • Hydrolysis: The benzoxazinone can be reverted to the desired product. Treat the solid with dilute aqueous NaOH at mild heat (50°C) for 30 minutes, then re-acidify.

  • Prevention: Avoid heating above 60°C during the coupling step.

Q4: My product contains unreacted Anthranilic Acid even after workup.

Diagnosis: pH Control Failure during workup. The Mechanism: Anthranilic acid is amphoteric. If you acidify to pH 4–5, the anthranilic acid (pKa ~2 and ~5) might co-precipitate. The Fix:

  • The "Deep Acid" Wash: Acidify the mixture to pH 1–2 . At this pH, the anthranilic acid amine is protonated (

    
    ), forming a water-soluble hydrochloride salt that stays in the filtrate. The desired amide product (which is less basic) will remain insoluble.
    

Optimized Protocols

Protocol A: The "Green" Schotten-Baumann (Recommended)

Best for: Scale-up, safety, and cost-efficiency.

  • Dissolution: In a round-bottom flask, dissolve Anthranilic Acid (1.0 eq) in 1M NaOH (2.2 eq) . Ensure the solution is clear (anthranilate salt formation).

  • Setup: Place the flask in an ice bath (

    
    C).
    
  • Addition: Add 4-Chlorobenzoyl chloride (1.1 eq) dropwise over 30 minutes.

    • Tip: If the acid chloride is solid/viscous, dissolve it in a minimal amount of Acetone or THF to prevent "clumping" upon addition.

  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
    
  • Workup:

    • If organic solvent was used, evaporate it under reduced pressure.[3]

    • Filter the aqueous solution (removes insoluble bis-acylated byproducts).

    • Slowly add concentrated HCl to the filtrate until pH reaches 1–2.[4]

  • Purification: Filter the white precipitate. Wash with Water (3x) to remove salts and Hexane (1x) to remove unreacted acid chloride. Dry at 60°C.

Protocol B: Anhydrous High-Performance

Best for: Small scale, moisture-sensitive analogs, or maximizing yield.

  • Dissolution: Dissolve Anthranilic Acid (1.0 eq) in dry THF or DCM .

  • Base: Add Triethylamine (TEA) (2.5 eq) or Pyridine (2.0 eq) .

  • Addition: Cool to

    
    C. Add 4-Chlorobenzoyl chloride (1.1 eq)  dropwise.
    
  • Reaction: Stir at RT for 4 hours.

  • Quench: Pour the reaction mixture into 1M HCl (excess). This protonates the TEA/Pyridine and the unreacted Anthranilic Acid, keeping them in the water phase.

  • Extraction: The product will precipitate or form an oil. Extract with Ethyl Acetate.[1][3][5]

  • Purification: Wash organic layer with Brine, dry over

    
    , and evaporate. Recrystallize from Ethanol/Water if necessary.
    

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Competing Pathways

This diagram illustrates the kinetic competition between product formation and hydrolysis, plus the risk of cyclization.

ReactionPathways Reactants Anthranilic Acid + 4-Cl-Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast) Hydrolysis WASTE: 4-Cl-Benzoic Acid (Hydrolysis) Reactants->Hydrolysis H2O/OH- Attack (Competing Reaction) Product TARGET PRODUCT 2-[(4-Cl-benzoyl)amino]benzoic acid Intermediate->Product -HCl (Base scavenged) Cyclized IMPURITY: Benzoxazinone (Cyclization) Product->Cyclized Dehydration/Heat (Acidic conditions) Cyclized->Product Aq. NaOH / Heat

Figure 1: Reaction network showing the target pathway (Green) vs. waste pathways (Red).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem Identification Yield Low Yield (<50%) Start->Yield Purity High Yield, Low Purity Start->Purity CheckTemp Was Temp > 5°C during addition? Yield->CheckTemp CheckpH Workup pH > 3? Purity->CheckpH Hydrolysis CAUSE: Hydrolysis ACTION: Cool to 0°C CheckTemp->Hydrolysis Yes CheckSolubility Was Anthranilic Acid fully dissolved? CheckTemp->CheckSolubility No Hetero CAUSE: Heterogeneous Rxn ACTION: Pre-dissolve in NaOH CheckSolubility->Hetero No SM_Contam IMPURITY: Starting Material ACTION: Acidify to pH 1-2 CheckpH->SM_Contam Yes CheckHeat Was reaction heated? CheckpH->CheckHeat No Benzox IMPURITY: Benzoxazinone ACTION: Hydrolyze with NaOH CheckHeat->Benzox Yes

Figure 2: Logical flowchart for diagnosing experimental failures.

Quantitative Data Summary

Table 1: Solvent System Impact on Yield Data aggregated from standard Schotten-Baumann optimizations.

Solvent SystemBaseTypical YieldProsCons
Water (100%) NaOH60-75%Green, CheapAcid chloride hydrolysis is faster; requires vigorous stirring.
Water / Acetone (1:1) NaOH85-95% Homogeneous phase; fast reaction.Product may oil out; Acetone must be removed before workup.
THF (Anhydrous) TEA90-98%High yield; no hydrolysis.Expensive; requires dry solvents; salt filtration needed.
DCM Pyridine80-90%Good solubility.Toxic solvent; Pyridine removal requires acid wash.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem. (Note: Mechanistic analogy for benzoyl benzoic acids). Retrieved from [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives.Islamic Azad University. (Reference for the cyclization side-reaction mechanism).
  • Reaction of Anthranilic Acid with Orthoesters: A New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.Academia.edu. (Confirmation of benzoxazinone impurity pathway).

Sources

Optimization

Troubleshooting low purity in N-(4-chlorobenzoyl)anthranilic acid production

Ticket ID: #T-BZA-4402 | Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #T-BZA-4402 | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering purity issues in the synthesis of N-(4-chlorobenzoyl)anthranilic acid , likely via a Schotten-Baumann or modified acylation protocol. This reaction, while seemingly straightforward, is susceptible to three distinct failure modes that result in low purity:

  • Competitive Hydrolysis: Formation of 4-chlorobenzoic acid (4-CBA).

  • Cyclodehydration: Inadvertent formation of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one.

  • Incomplete Conversion: Residual anthranilic acid contamination.

This guide moves beyond basic recipe following to address the physicochemical root causes of these impurities and provides self-validating protocols to resolve them.

Visualizing the Problem Space

Before troubleshooting, verify which pathway your reaction is favoring. The diagram below maps the desired pathway against the two most common "parasitic" side reactions.

ReactionPathways Anth Anthranilic Acid Tetra Tetrahedral Intermediate Anth->Tetra AcCl 4-Chlorobenzoyl Chloride AcCl->Tetra Imp1 IMPURITY A: 4-Chlorobenzoic Acid (Hydrolysis) AcCl->Imp1 H2O (pH < 7) Slow Addition Product TARGET PRODUCT N-(4-chlorobenzoyl) anthranilic acid Tetra->Product Base (pH > 8) Controlled Temp Imp2 IMPURITY B: Benzoxazinone Derivative (Cyclization) Product->Imp2 Heat + Dehydrating Agent (or Excess AcCl/Pyridine)

Figure 1: Reaction landscape showing the target amide coupling versus competitive hydrolysis (Impurity A) and cyclodehydration (Impurity B).

Module 1: Reaction Optimization (Upstream Control)

Q: My crude yield is high, but the melting point is broad and low. What is happening?

Diagnosis: You likely have significant contamination with 4-chlorobenzoic acid (4-CBA) . The Mechanism: Acid chlorides are moisture-sensitive. In a Schotten-Baumann reaction (aqueous base), there is a race between the amine nucleophile (anthranilic acid) and water (hydrolysis). If the pH drops or mixing is poor, water wins, converting your reagent into 4-CBA [1, 2].

The Fix: The "Simultaneous Addition" Protocol Do not dump reagents together. Use this self-validating method to favor the amine attack:

  • Dissolve Anthranilic Acid: Use 1.0 eq of anthranilic acid in 10% NaOH (aq). Ensure it is fully dissolved (sodium anthranilate form).

  • Temperature Control: Cool to 0–5°C. Low temperature slows the hydrolysis of the acid chloride more than it slows the amidation [3].

  • Simultaneous Dosing: Add the 4-chlorobenzoyl chloride (dissolved in a minimal amount of dry acetone or dioxane if solid) dropwise.

  • The Critical Step (pH Stat): Simultaneously add NaOH solution to maintain pH between 8.0 and 10.0 .

    • Why? Below pH 8, anthranilic acid precipitates (protonates) and becomes non-nucleophilic. Above pH 11, the rate of acid chloride hydrolysis increases drastically.

Q: The product is insoluble in dilute base (sodium carbonate). Isn't it an acid?

Diagnosis: You have formed the Benzoxazinone derivative . The Mechanism: If you used pyridine as a solvent or heated the reaction mixture significantly (especially with acetic anhydride), the amide bond attacks its own carboxylic acid group, dehydrating to form a cyclic lactone (benzoxazinone) [4, 5].

The Fix:

  • Avoid Dehydrating Conditions: Do not use acetic anhydride during workup.

  • Hydrolysis Rescue: If you have this solid, you can recover the target. Suspend the benzoxazinone in dilute NaOH and heat gently. The ring will open (hydrolyze) back to the sodium salt of your target N-benzoyl anthranilic acid. Acidify carefully to reprecipitate the target [6].

Module 2: Purification Strategies (Downstream Processing)

Q: How do I separate 4-chlorobenzoic acid (4-CBA) from my product? They are both acids.

Diagnosis: Standard acid-base extraction fails because both compounds extract into bicarbonate. The Solution: Exploit the Solubility Differential .

Protocol: The Hot Water Wash

  • Theory: 4-Chlorobenzoic acid has significantly higher water solubility (especially in hot water) than the bulky, hydrophobic N-(4-chlorobenzoyl)anthranilic acid.

  • Step-by-Step:

    • Filter your crude precipitate.[1][2][3]

    • Resuspend the solid in boiling water (approx. 10 volumes).

    • Stir vigorously for 10 minutes.

    • Filter while hot (above 80°C).[4][5]

    • Result: The filtrate will contain the majority of the 4-CBA impurity. The filter cake is your enriched product.

Q: What is the best solvent for Recrystallization?

Recommendation: Glacial Acetic Acid or Ethanol/Water .

  • Acetic Acid: N-acyl anthranilic acids often crystallize beautifully from hot acetic acid.

    • Procedure: Dissolve in minimum boiling acetic acid. Cool slowly.

    • Note: This also helps ring-open any trace benzoxazinone back to the acid form if water is present.

  • Ethanol/Water:

    • Dissolve in hot ethanol.

    • Add hot water until turbidity just appears.

    • Cool to room temperature, then 4°C.

    • Validation: Check HPLC. 4-CBA should remain in the supernatant [7, 8].

Module 3: Analytical Troubleshooting

Use this decision tree to interpret your analytical data and determine the next step.

TroubleshootingTree Start Analyze Crude Solid (HPLC / TLC / Melting Point) CheckSolubility Is solid soluble in 5% NaHCO3? Start->CheckSolubility Yes Yes (Soluble) CheckSolubility->Yes No No (Insoluble Precipitate) CheckSolubility->No CheckMP Check Melting Point vs Lit (approx 180-230°C range depending on specific derivative) Yes->CheckMP Benzox Diagnosis: Benzoxazinone Impurity Action: Hydrolyze with NaOH, then re-acidify. No->Benzox LowMP Low/Broad MP (<180°C) Diagnosis: 4-CBA Contamination CheckMP->LowMP Too Low HighMP Sharp MP Diagnosis: High Purity CheckMP->HighMP Correct Wash Action: Hot Water Wash or Recrystallize (EtOH) LowMP->Wash

Figure 2: Analytical decision tree for rapid diagnosis of impurity profile.

Summary of Critical Parameters

ParameterSpecificationReason
Reaction Temperature 0°C – 10°CMinimizes acid chloride hydrolysis rate.
pH Control 8.0 – 10.0Maintains amine nucleophilicity without hydrolyzing product.
Stoichiometry 1.0 eq Amine : 1.1 eq Acid ChlorideSlight excess of acid chloride accounts for unavoidable hydrolysis.
Workup Wash Hot Water (>80°C)Removes 4-chlorobenzoic acid impurity.
Drying Vacuum < 60°CPrevents thermal cyclization to benzoxazinone.

References

  • Schotten-Baumann Reaction Mechanism. Byju's / Chemistry Notes.[6][7] Explains the base-catalyzed mechanism and the competition between amidation and hydrolysis.

  • Synthesis of N-carboxymethylene-4-chloro-anthranilic acid. Google Patents (EP0847381B1). Details industrial conditions for chlorobenzoyl anthranilic acid derivatives, emphasizing pH control.

  • Schotten-Baumann Reaction Conditions. Grokipedia. Discusses the biphasic nature and temperature requirements to minimize side reactions.

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem. Detailed review of the cyclization of anthranilic acid derivatives into benzoxazinones under dehydrating conditions.

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Royal Society of Chemistry. Investigates the mechanism where excess acid chloride or pyridine leads to benzoxazinone formation.

  • Synthesis of Heterocycles from Anthranilic Acid. Lund University Dissertation. Discusses the ring-opening and closing equilibrium of anthranilic acid derivatives.

  • Recrystallization of Organic Compounds. UCT Science SOP. General principles for selecting solvents based on solubility differentials (hot vs. cold).

  • Purification of Acridone Precursors. Organic Syntheses. Describes the purification of N-phenylanthranilic acid (analogous structure) using sodium carbonate dissolution and reprecipitation.

Sources

Troubleshooting

Optimizing pH conditions for precipitation of 2-[(4-Chlorobenzoyl)amino]benzoic acid

Technical Support Center: pH-Optimization & Precipitation Troubleshooting for 2-[(4-Chlorobenzoyl)amino]benzoic acid 1. System Overview & Physicochemical Profiling As a Senior Application Scientist, I frequently see crys...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH-Optimization & Precipitation Troubleshooting for 2-[(4-Chlorobenzoyl)amino]benzoic acid

1. System Overview & Physicochemical Profiling As a Senior Application Scientist, I frequently see crystallization workflows fail not due to poor chemistry, but due to a misunderstanding of the physical chemistry governing phase separation. 2-[(4-Chlorobenzoyl)amino]benzoic acid is a highly aromatic, lipophilic molecule with a single ionizable carboxylic acid moiety.

Isolating this active pharmaceutical ingredient (API) or intermediate requires a precise pH-shift crystallization strategy[1][2]. By manipulating the pH of the aqueous environment, we toggle the molecule between its highly soluble deprotonated state and its insoluble protonated state.

Quantitative Physicochemical Parameters

Parameter Value Implications for Precipitation Workflow
Molecular Formula C14H10ClNO3 Highly aromatic structure promotes strong π-π stacking during crystal lattice formation.
Molecular Weight 275.69 g/mol Moderate steric bulk; rapid precipitation can lead to amorphous solid dispersion.
pKa (Carboxylic Acid) 3.38 ± 0.36 The critical thermodynamic threshold. At pH 3.38, the molecule is exactly 50% ionized.
Solubility (pH > 6.0) High (Carboxylate salt) Enables complete dissolution, allowing for rigorous polish filtration to remove impurities.

| Solubility (pH < 2.0) | Very Low (Free acid) | Drives the thermodynamic supersaturation required for high-yield product recovery. |

2. The pH-Shift Crystallization Workflow

Workflow Step1 Alkaline Dissolution (pH > 7.0, NaOH) Step2 Polish Filtration (Remove Insolubles) Step1->Step2 Step3 Controlled Acidification (Dropwise HCl to pH ~3.8) Step2->Step3 Step4 Seeding & Aging (Induce Nucleation) Step3->Step4 Step5 Final pH Adjustment (pH < 2.0) Step4->Step5 Step6 Isolation (Filtration & Wash) Step5->Step6

Workflow for the pH-shift crystallization of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

3. Self-Validating Experimental Protocol Do not treat precipitation as a simple "dump and stir" operation. The following protocol utilizes thermodynamic control to ensure high purity and filterability.

  • Step 1: Alkaline Dissolution

    • Action: Suspend the crude 2-[(4-Chlorobenzoyl)amino]benzoic acid in purified water (approx. 10-15 volumes). Slowly add 1M NaOH under moderate agitation until the pH stabilizes between 7.0 and 7.5.

    • Causality: Raising the pH well above the pKa ensures complete deprotonation of the carboxylic acid, forming a highly soluble sodium salt.

    • Validation Checkpoint: The suspension must transition to a completely transparent solution. Any remaining turbidity indicates non-acidic impurities or unreacted starting materials.

  • Step 2: Polish Filtration

    • Action: Pass the alkaline solution through a 0.45 µm chemically compatible membrane filter.

    • Causality: Removes particulate matter and insoluble organic impurities that could act as unwanted heterogeneous nucleation sites during crystallization.

  • Step 3: Controlled Acidification (The Metastable Zone)

    • Action: Warm the filtrate to 40–45°C. Begin dropwise addition of 1M HCl. Monitor the pH continuously and stop the addition when the pH reaches 3.8 to 4.0.

    • Causality: According to the Henderson-Hasselbalch equation, approaching the pKa (3.38) slowly increases the concentration of the unionized free acid[3]. Warming the solution expands the metastable zone, preventing premature, uncontrolled precipitation.

  • Step 4: Seeding and Aging

    • Action: Introduce 0.5% w/w of pure 2-[(4-Chlorobenzoyl)amino]benzoic acid seed crystals. Maintain temperature and agitation for 1 to 2 hours.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation. The API will begin to crystallize uniformly onto the seed particles, ensuring a consistent and large particle size distribution.

    • Validation Checkpoint: The solution should develop a silky, crystalline turbidity. If it looks like milky oil, the system has "oiled out" (see FAQ below).

  • Step 5: Final Acidification & Isolation

    • Action: Slowly add additional 1M HCl until the pH drops below 2.0. Cool the suspension to 5°C at a rate of 0.5°C/min.

    • Causality: Dropping the pH to < 2.0 ensures >95% of the molecules are in the insoluble free-acid form, maximizing thermodynamic yield[3]. Cooling further depresses solubility.

    • Action: Filter the slurry using a Buchner funnel or filter dryer. Wash the filter cake with cold, acidified water (pH 2.0), followed by drying under vacuum.

4. Mechanistic Logic: pH vs. Ionization

Logic HighPH High pH (> 5.5) Deprotonated Carboxylate Soluble High Aqueous Solubility (Ion-Dipole Interactions) HighPH->Soluble pKa pH = pKa (~3.38) 50% Ionization HighPH->pKa Add HCl LowPH Low pH (< 2.0) Protonated Free Acid Insoluble Precipitation / Crystallization (Hydrophobic Effect) LowPH->Insoluble pKa->LowPH Add HCl

Logical relationship between pH, ionization state, and solubility governed by the pKa.

5. Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a sticky liquid phase) instead of forming solid crystals. What causes this and how do I fix it? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level is pushed so high that the solute separates as an amorphous, solute-rich liquid phase before it can form a crystal lattice. This is extremely common with lipophilic benzoic acid derivatives when the pH is dropped too rapidly.

  • The Fix: Do not crash the pH directly to 2.0. Implement the two-stage acidification described in the protocol. Increase the temperature during the initial HCl addition to 45°C to increase the solubility of the free acid (widening the metastable zone), and introduce seed crystals at pH 3.8.

Q2: The filtered crystals are extremely fine and amorphous, leading to clogged filter papers and unacceptably long filtration times. A2: Fine, needle-like, or amorphous powders are the result of a massive burst of primary nucleation. When you add acid too quickly, thousands of microscopic nuclei form simultaneously, leaving no dissolved solute available for crystal growth.

  • The Fix: Slow down your acid addition rate significantly. Ensure adequate overhead stirring (avoid magnetic stir bars which can crush crystals). Aging the suspension at pH 3.8 for 1-2 hours allows Ostwald ripening to occur, where smaller, fine crystals dissolve and redeposit onto larger, more thermodynamically stable crystals.

Q3: How do I ensure basic impurities or inorganic salts are not co-precipitated and entrapped in the final product? A3: Basic impurities will remain protonated and highly soluble in the aqueous phase at low pH. However, if your crystal growth rate is too fast, these soluble impurities can be physically entrapped within the crystal lattice defects (occlusion).

  • The Fix: Maintain a slow, controlled crystal growth rate. Additionally, ensure your final wash utilizes cold, acidified water (pH 2.0). Washing with neutral water will cause the surface of your highly purified free-acid crystals to partially deprotonate and dissolve, reducing your overall yield.

References

  • ChemicalBook. "2-[(4-CHLOROBENZOYL)AMINO]BENZOIC ACID | 34425-87-1". ChemicalBook.

  • mediaTUM. "Three-dimensional imaging and modelling of the shape transition of facetted and non-facetted crystals". Technical University of Munich.[1] 1

  • Eggert, A., et al. "CFD simulations for analysis and scale-up of anti-solvent crystallization". ResearchGate.[2] 2

  • Clinical Gate. "Pharmaceutical preformulation". Clinical Gate.[3] 3

Optimization

Technical Support Center: A Guide to Solubilizing 2-[(4-Chlorobenzoyl)amino]benzoic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-[(4-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 2-[(4-Chlorobenzoyl)amino]benzoic acid. Our goal is to explain the underlying physicochemical principles driving these issues and to provide robust, validated protocols to overcome them in your experiments.

Section 1: Understanding the Solubility Challenge

Q: Why is 2-[(4-Chlorobenzoyl)amino]benzoic acid so poorly soluble in neutral aqueous solutions?

A: The low aqueous solubility of this molecule is a direct result of its chemical structure. It possesses two key features that work against its dissolution in water:

  • A Hydrophobic Core: The structure is dominated by two aromatic rings, one of which includes a chloro-substituent. This entire N-(4-chlorobenzoyl) moiety is large, rigid, and hydrophobic (water-repelling), contributing to a high crystalline lattice energy that must be overcome for dissolution to occur.

  • A Weakly Acidic Group: The molecule contains a benzoic acid functional group. In neutral water (pH ≈ 7), this carboxylic acid group (–COOH) is largely in its protonated, un-ionized form. This form is significantly less polar and therefore less soluble in water compared to its ionized, salt form (–COO⁻). For effective dissolution, the pH of the solution must be raised to deprotonate this group, forming a more polar and thus more soluble carboxylate salt.

Based on data for the structurally similar compound 2-(4-Chlorobenzoyl)benzoic acid, we can estimate the key physicochemical properties that govern this behavior.

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight 275.69 g/mol Larger molecules often have lower solubility.
Water Solubility Very low; estimated at <0.1 g/LThe compound is practically insoluble in pure water[1][2].
pKa (Predicted) ~3.3This is the pH at which 50% of the acid is ionized. To achieve >99% ionization and significantly improve solubility, the pH must be at least 2 units above the pKa (i.e., pH > 5.3)[1].
LogP (Predicted) ~4.2A high LogP value indicates a strong preference for a lipid-like (non-polar) environment over an aqueous one, confirming the molecule's hydrophobic nature[3].

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the dissolution of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

Q1: My compound isn't dissolving in my buffer or water. What is the most reliable first step?

The most direct and effective method is to increase the pH of the solvent. By raising the pH above the compound's pKa, you deprotonate the carboxylic acid, converting it into a much more soluble anionic salt. This is a fundamental strategy for solubilizing acidic compounds[4][5][6].

Q2: I need to adjust the pH. What base should I use and how high should the pH be?

For most research applications, 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are excellent choices.

  • Target pH: A good rule of thumb is to aim for a pH that is at least 2 units higher than the pKa. For this compound, a target pH of 6.0 to 7.5 is often sufficient to achieve complete dissolution for typical stock solution concentrations (1-10 mM).

  • Method: Do not add the entire volume of base at once. Add the base dropwise while stirring or vortexing the suspension. The solid should dissolve as the pH rises and the compound ionizes.

  • Caution: Using excessively high pH (e.g., >10) should be avoided unless necessary, as it may risk chemical degradation of the compound over long-term storage.

Q3: The compound dissolved perfectly in my high-pH stock solution, but it crashed out (precipitated) when I diluted it into my neutral cell culture media. Why?

This is a common and expected phenomenon related to pH and buffering capacity. Your cell culture medium is buffered to a physiological pH (typically ~7.2-7.4). When you add a small volume of your alkaline stock solution, the buffer in the media immediately neutralizes the excess base, causing the pH to drop. This pH drop forces the soluble carboxylate salt (–COO⁻) back into its protonated, insoluble acid form (–COOH), causing it to precipitate.

Solution: Prepare your stock solution at a much higher concentration than your final working concentration. This allows you to add a very small volume of the stock to your media, minimizing the impact on the media's pH and keeping the final concentration of your compound below its solubility limit at that pH.

Q4: Can I use organic co-solvents to avoid pH modification? What are the best practices?

Yes, using water-miscible organic co-solvents is a very common and effective alternative[5][7].

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol (EtOH), or N,N-Dimethylformamide (DMF) are excellent choices for creating concentrated stock solutions.

  • Best Practice: First, dissolve the compound completely in 100% of the organic co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 50-100 mM). Then, for your experiment, dilute this stock into your aqueous buffer or media.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in biological systems.

Section 3: Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to create a ~10 mM aqueous stock solution by forming the sodium salt of the compound.

  • Weigh Compound: Weigh out 2.76 mg of 2-[(4-Chlorobenzoyl)amino]benzoic acid (MW: 275.69 g/mol ) for a final 10 mM solution in 1 mL.

  • Add Solvent: Add ~950 µL of purified water to the vial. The compound will form a suspension.

  • Adjust pH: While vortexing, carefully add 1 M NaOH dropwise (typically 1-2 µL at a time). Continue adding base until all the solid material has dissolved completely, resulting in a clear solution.

  • Verify & Adjust Volume: Check the pH of the solution using a calibrated pH meter or pH strips; it should be >6.0. Adjust with more base if needed. Bring the final volume to 1.0 mL with purified water.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Always perform a visual check for precipitation after thawing.

Protocol 2: Preparation of a Concentrated Stock Solution Using a Co-Solvent (DMSO)

This protocol is ideal for biological experiments where the final concentration of the organic solvent must be kept to a minimum.

  • Weigh Compound: Weigh out 13.8 mg of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

  • Add Co-Solvent: Add high-purity DMSO to the solid to a final volume of 500 µL. This will create a 100 mM stock solution.

  • Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved and the solution is clear.

  • Usage Example: To prepare a 100 µM working solution in 10 mL of cell culture media, you would add 10 µL of this 100 mM DMSO stock. The final DMSO concentration will be a negligible 0.1%.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to protect from moisture and freeze-thaw cycles.

Section 4: Visual Troubleshooting Workflow

This decision tree provides a visual guide to systematically address solubility issues with your compound.

G start Start: Weigh Compound add_water Add Aqueous Solvent (e.g., Water, Buffer) start->add_water check_dissolved1 Is the solution clear? add_water->check_dissolved1 exp_ready Solution Ready for Use check_dissolved1->exp_ready  Yes strategy Choose Solubilization Strategy check_dissolved1->strategy No   ph_mod Strategy 1: pH Adjustment strategy->ph_mod cosolvent Strategy 2: Co-Solvent strategy->cosolvent add_base Add 1M NaOH dropwise while stirring ph_mod->add_base add_dmso Dissolve in 100% DMSO to make a concentrated stock cosolvent->add_dmso check_dissolved2 Is the solution clear? add_base->check_dissolved2 check_dissolved2->exp_ready  Yes precip_issue Precipitation Occurs check_dissolved2->precip_issue No (Insoluble)   check_dissolved3 Is the solution clear? add_dmso->check_dissolved3 check_dissolved3->precip_issue No (Insoluble)   dilute Dilute stock into final aqueous medium check_dissolved3->dilute  Yes check_final Does it precipitate upon dilution? dilute->check_final check_final->exp_ready  No check_final->precip_issue Yes  

Caption: A decision-making workflow for solubilizing 2-[(4-Chlorobenzoyl)amino]benzoic acid.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • 2-((4-Chlorobenzyl)amino)benzoic acid | C14H12ClNO2 | CID 3538522. PubChem. [Link]

  • Formulation and Characterization of Benzoyl Peroxide Gellified Emulsions. (n.d.). PMC - NIH. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • 2(4-Chlorobenzoyl) Benzoic Acid. Sarex Fine Chemicals. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Topical pharmaceutical formulations containing a low concentration of benzoyl peroxide in suspension in water and a water-miscible organic solvent.

Sources

Troubleshooting

Minimizing side reactions during the acylation of anthranilic acid

Welcome to the technical support center for the acylation of anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the acylation of anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. As a cornerstone in the synthesis of numerous pharmaceuticals and bioactive molecules, the selective N-acylation of anthranilic acid is a critical yet often challenging step.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired N-acyl anthranilic acid product.

Understanding the Core Reaction and Potential Side Reactions

Anthranilic acid possesses two nucleophilic sites: the amino group (-NH₂) and the carboxyl group (-COOH).[3] This dual reactivity is the primary source of potential side reactions during acylation. Under neutral or acidic conditions, the amino group is generally more nucleophilic. However, under basic conditions, the deprotonated carboxylate group becomes a potent nucleophile, leading to competition.

The Desired Pathway: N-Acylation

The primary goal is the selective acylation of the amino group to form a stable amide bond, yielding the N-acyl anthranilic acid. This reaction is fundamental for building more complex molecular scaffolds.[4][5]

Common Side Reactions
  • O-Acylation: The carboxylate anion can attack the acylating agent, leading to the formation of an ester product. This is particularly prevalent under basic conditions where the carboxyl group is deprotonated.[6][7]

  • Diacylation (Mixed Anhydride Formation): If a potent acylating agent and harsh conditions are used, both the amino and carboxyl groups can be acylated. This results in the formation of a mixed anhydride, which can be unstable and lead to complex product mixtures upon workup.[8]

  • Cyclization to Benzoxazinones: The N-acyl anthranilic acid product can undergo intramolecular cyclization, particularly in the presence of a dehydrating agent like excess acetic anhydride, to form a 1,3-benzoxazin-4-one.[9][10]

The following diagram illustrates these competing pathways:

AcylationPathways cluster_products Potential Products Anthranilic Acid Anthranilic Acid N-Acyl Anthranilic Acid N-Acyl Anthranilic Acid Anthranilic Acid->N-Acyl Anthranilic Acid N-Acylation (Desired) O-Acyl Anthranilic Acid O-Acyl Anthranilic Acid Anthranilic Acid->O-Acyl Anthranilic Acid O-Acylation (Side Reaction) Diacylated Product Diacylated Product Anthranilic Acid->Diacylated Product Diacylation (Side Reaction) Acylating Agent Acylating Agent Benzoxazinone Benzoxazinone N-Acyl Anthranilic Acid->Benzoxazinone Intramolecular Cyclization

Caption: Competing reaction pathways in the acylation of anthranilic acid.

Troubleshooting Guide

Q1: My yield of N-acyl anthranilic acid is low, and I'm isolating a significant amount of an O-acylated isomer. How can I improve selectivity for N-acylation?

A1: This is a classic selectivity problem arising from the competing nucleophilicity of the amino and carboxylate groups. O-acylation is favored under strongly basic conditions which deprotonate the carboxylic acid.

  • Causality: In basic aqueous solutions (e.g., using NaOH), the carboxylate anion is readily formed and acts as a strong oxygen nucleophile.[6][7]

  • Solution 1: pH Control: Avoid using a strong excess of base. The Schotten-Baumann reaction, while common for acylating amines, can be problematic here. Consider performing the reaction under neutral or slightly acidic conditions if your acylating agent is sufficiently reactive. Some procedures successfully use aqueous sodium hydroxide with ice, adding the acylating agent rapidly with vigorous stirring to favor N-acylation before O-acylation can significantly occur.[11]

  • Solution 2: Solvent Choice: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic organic base (e.g., triethylamine or pyridine) can favor N-acylation. These bases act as acid scavengers without significantly promoting carboxylate formation.[5][12]

  • Solution 3: Protecting Group Strategy: The most robust solution is to temporarily protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This completely eliminates the possibility of O-acylation. After N-acylation, the ester can be easily hydrolyzed back to the carboxylic acid.

Q2: I'm using acetic anhydride and getting a product that isn't my desired N-acetyl anthranilic acid. It seems to be a cyclic compound. What is happening?

A2: You are likely forming a 2-methyl-3,1-benzoxazin-4-one. This is a common outcome when N-acyl anthranilic acid is heated in the presence of a dehydrating agent, and acetic anhydride itself can act as one.[10]

  • Causality: The N-acyl anthranilic acid intermediate undergoes an intramolecular condensation (a cyclodehydration) to form the six-membered benzoxazinone ring. This is essentially the elimination of a water molecule.

  • Solution 1: Control Temperature: Avoid excessive heating during the acylation. If possible, run the reaction at room temperature or even cooled in an ice bath.

  • Solution 2: Stoichiometry of Acylating Agent: Use a controlled amount of the acylating agent (e.g., 1.05-1.2 equivalents). A large excess of acetic anhydride will drive the cyclization reaction.

  • Solution 3: Hydrolysis during Workup: If benzoxazinone formation is unavoidable, it can sometimes be hydrolyzed back to the desired N-acyl anthranilic acid by heating with aqueous acid or base. However, this adds steps and may not be high-yielding. Preventing its formation is the better strategy.

Q3: My reaction with an acid chloride is messy, and I'm having trouble isolating a pure product. I suspect diacylation. How can I confirm this and prevent it?

A3: Diacylation, leading to a mixed N,O-diacyl product or a mixed anhydride, is a risk with highly reactive acylating agents like acid chlorides, especially if an excess is used.[8]

  • Causality: The high electrophilicity of the acid chloride allows it to react with both the amino group and the carboxyl group (or carboxylate). The resulting mixed anhydride is often unstable and can lead to a complex mixture upon aqueous workup.

  • Confirmation: The diacylated product will have a significantly higher molecular weight than the desired mono-acylated product, which can be confirmed by mass spectrometry. Its NMR spectrum would show signals corresponding to two acyl groups.

  • Solution 1: Use a Milder Acylating Agent: If possible, switch from an acid chloride to the corresponding acid anhydride. Anhydrides are generally less reactive and more selective.

  • Solution 2: Controlled Addition: Add the acid chloride slowly and at a low temperature (e.g., 0 °C) to a solution of anthranilic acid and a base like triethylamine in an aprotic solvent. This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic amino group.

  • Solution 3: Protecting Group Strategy: As with O-acylation, protecting the carboxylic acid as an ester is the most effective way to prevent this side reaction.

Experimental Protocols

Protocol 1: Selective N-Acetylation with Acetic Anhydride

This protocol aims to maximize N-acylation while minimizing cyclization.

  • Dissolution: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.2 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. If using DCM, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with dilute HCl to remove excess triethylamine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-acetylanthranilic acid can be purified by recrystallization.

Protocol 2: N-Acylation via Carboxyl Group Protection

This is the most reliable method for avoiding O-acylation and diacylation side reactions.

  • Esterification (Protection): Convert anthranilic acid to its methyl or ethyl ester using a standard method such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). Purify the resulting anthranilate ester.

  • N-Acylation: Dissolve the anthranilate ester (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in DCM. Cool to 0 °C.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction & Monitoring: Stir at 0 °C for 30 minutes, then at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench with water and separate the organic layer. Wash with dilute acid, then sodium bicarbonate solution, and finally brine. Dry over anhydrous sodium sulfate and concentrate. The crude N-acyl anthranilate ester can be purified by column chromatography.[13]

  • Deprotection (Hydrolysis): Hydrolyze the purified ester to the desired N-acyl anthranilic acid using aqueous base (e.g., LiOH or NaOH in a THF/water mixture) followed by acidic workup to protonate the carboxylate.[11]

Data Summary

ParameterConditionEffect on N-Acylation (Desired)Effect on Side ReactionsRationale
Base Strong Aqueous (e.g., NaOH)Can be effectiveHigh risk of O-acylationPromotes formation of the highly nucleophilic carboxylate anion.[6]
Organic Amine (e.g., Et₃N)Generally favoredLower risk of O-acylationActs as an acid scavenger without significantly deprotonating the carboxylic acid.[5]
Solvent Aprotic (e.g., DCM, THF)GoodLower risk of side reactionsSolvates reagents without participating in the reaction or promoting ionization.
Protic (e.g., Water)PossibleHigher risk of O-acylationCan facilitate the formation of the carboxylate anion, especially with a base.
Acylating Agent Acid AnhydrideGood selectivityCan cause cyclization if in excess/heatedModerately reactive, good balance for selectivity.[10]
Acid ChlorideHighly reactive, fastHigh risk of diacylationVery electrophilic, may react with both nucleophiles if not controlled.[11]
Temperature Low (0 °C to RT)FavoredMinimizes side reactionsReduces the rate of undesired pathways like cyclization and diacylation.
High (Reflux)Can decrease yieldPromotes cyclization and other side reactionsProvides activation energy for undesired intramolecular reactions.[11]

Frequently Asked Questions (FAQs)

Q: What is a protecting group and why is it useful here? A: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction at another site in the molecule.[14][15] For anthranilic acid, protecting the carboxylic acid as an ester prevents it from acting as a nucleophile, thus completely avoiding O-acylation and diacylation side reactions and ensuring the acylation occurs exclusively at the amino group.

Q: How can I best monitor the progress of my acylation reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. You should run a co-spot of your starting material alongside the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. This allows you to stop the reaction at the optimal time, preventing the formation of further side products from over-reaction.

Q: What are the best purification methods to separate N-acyl anthranilic acid from its side products? A:

  • Recrystallization: This is often effective for purifying the desired N-acyl anthranilic acid, which is typically a solid.

  • Acid-Base Extraction: You can often use differences in acidity to separate products. For example, the desired product is an acid and can be extracted into a basic aqueous layer, leaving non-acidic impurities (like a potential ester side-product) in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.

  • Column Chromatography: This is a very effective method for separating compounds with different polarities, such as the desired product from the less polar diacylated product or the more polar unreacted starting material.[16]

References

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.).
  • Alkylation and acylation of basic salts of anthranilic acid | Request PDF. (2025, August 6). ResearchGate.
  • anthranilic acid acetylation in various conditions. (2015, April 24). Sciencemadness.org.
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. (n.d.). PMC.
  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024, February 9). The Journal of Organic Chemistry - ACS Publications.
  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. (2024, February 9). The Journal of Organic Chemistry - ACS Publications - ACS.org.
  • Process for preparing anthranilic acids. (n.d.). Google Patents.
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
  • Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. (n.d.). SciELO.
  • Processes for the production of n-acylated amino-substituted carboxylic acids. (n.d.). Google Patents.
  • Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. (2016, August 5). ResearchGate.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • Alkylation and acylation of basic salts of anthranilic acid. (n.d.). Sciencemadness.org.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Difference Between O Acylation and N Acylation. (2020, November 2).
  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). CORE.
  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. (n.d.). PubMed.
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023, August 19). MDPI.
  • Alkylation and acylation of basic salts of anthranilic acid. (n.d.). Sciencemadness.org.
  • A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof. (n.d.). Google Patents.
  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. (2023, September 8). PMC.
  • Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. (n.d.). PMC.
  • Anthranilic acid. (n.d.). Wikipedia.
  • Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. (2024, July 30). International Journal of Pharmaceutical Sciences.
  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (2019, June 7).

Sources

Optimization

Controlling temperature to prevent degradation of 2-[(4-Chlorobenzoyl)amino]benzoic acid

Welcome to the Technical Support Center for the synthesis, handling, and storage of 2-[(4-Chlorobenzoyl)amino]benzoic acid . This portal is designed for researchers and drug development professionals experiencing yield l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and storage of 2-[(4-Chlorobenzoyl)amino]benzoic acid . This portal is designed for researchers and drug development professionals experiencing yield losses, unexpected impurities, or compound degradation during experimental workflows.

Below, you will find a comprehensive troubleshooting guide, mechanistic insights, validated protocols, and FAQs focused on the critical role of temperature control in preserving the structural integrity of this molecule.

Diagnostic Overview: Identifying Thermal Degradation

2-[(4-Chlorobenzoyl)amino]benzoic acid (Molecular Weight: 275.69 g/mol ) is an anthranilic acid derivative featuring a substituted amide bond. When subjected to thermal stress, the molecule primarily degrades via two distinct pathways, depending on the microenvironment:

  • Amide Hydrolysis (Aqueous/Solvent Media): Cleavage of the C-N bond yields 4-chlorobenzoic acid and anthranilic acid.

  • Thermal Decarboxylation (Solid State/Extreme Heat): Loss of the carboxyl group on the anthranilic acid moiety yields 4-chloro-

    
    -phenylbenzamide and CO
    
    
    
    .

If your HPLC or LC-MS analysis shows unexpected peaks at m/z 156 (4-chlorobenzoic acid) or m/z 137 (anthranilic acid), your compound has undergone thermally accelerated hydrolysis.

Mechanistic Causality: The "Why" Behind Temperature Sensitivity

To prevent degradation, it is crucial to understand the thermodynamic and kinetic vulnerabilities of the molecule.

The Vulnerability of the Amide Bond: While amide bonds are generally stable, the hydrolysis of


-substituted amides is highly temperature-dependent and is heavily catalyzed by deviations from neutral pH[1]. In 2-[(4-Chlorobenzoyl)amino]benzoic acid, the electron-withdrawing nature of the 4-chlorophenyl group increases the electrophilicity of the carbonyl carbon. Furthermore, the ortho-carboxylic acid group on the aniline ring can act as an intramolecular general acid/base catalyst. At elevated temperatures (>60 °C) in aqueous or protic solvents, water acts as a nucleophile, attacking the protonated carbonyl and leading to rapid scission of the azomethine/amide linkage[2].

The Risk of Decarboxylation: Anthranilic acid and its derivatives are susceptible to decarboxylation when heated. While pure thermal decarboxylation in the solid state typically requires temperatures exceeding 150 °C[3], prolonged exposure to moderate heat (80–100 °C) in acidic media can induce premature loss of CO


[3]. Therefore, high-temperature vacuum drying or aggressive heating during recrystallization must be strictly avoided.
Degradation Pathways Visualization

G Start 2-[(4-Chlorobenzoyl)amino] benzoic acid ThermalStress Thermal Stress (T > 60°C) Start->ThermalStress HydrolysisPath Aqueous / Protic Media (Acidic or Basic pH) ThermalStress->HydrolysisPath Moisture present DecarboxPath Solid State / Melt (T > 150°C) ThermalStress->DecarboxPath Dry heat Hydrolysis Amide Hydrolysis HydrolysisPath->Hydrolysis Decarboxylation Decarboxylation DecarboxPath->Decarboxylation Prod1 4-Chlorobenzoic Acid + Anthranilic Acid Hydrolysis->Prod1 Prod2 4-Chloro-N-phenylbenzamide + CO2 Decarboxylation->Prod2

Degradation pathways of 2-[(4-Chlorobenzoyl)amino]benzoic acid under thermal stress.

Quantitative Data: Temperature vs. Stability

The following table summarizes the kinetic stability of the compound under various environmental conditions. Note: Half-life values are extrapolated from standard


-substituted benzamide hydrolysis kinetics[1][2].
Temperature (°C)EnvironmentPrimary Risk FactorEstimated Half-Life (

)
Recommended Action
2 – 8 °C Dry Solid (Inert Gas)None (Stable)> 2 YearsStandard Storage
20 – 25 °C Aqueous Buffer (pH 7)Slow Hydrolysis~ 6 MonthsSafe for routine benchwork
60 °C Aqueous (pH <4 or >9)Acid/Base Catalyzed Hydrolysis< 12 HoursAvoid heating during workup
100 °C Aqueous (Any pH)High-Temp Nucleophilic Attack< 45 MinutesDo not autoclave
> 150 °C Solid StateThermal DecarboxylationMinutesAvoid high-temp drying

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step protocol integrates strict temperature controls and In-Process Control (IPC) checks to self-validate the prevention of degradation during synthesis and handling.

Standard Operating Procedure: Temperature-Controlled Synthesis & Isolation

  • Step 1: Amide Coupling at Controlled Temperature

    • Dissolve anthranilic acid in an anhydrous, aprotic solvent (e.g., DCM or THF) with an appropriate non-nucleophilic base (e.g., DIPEA).

    • Critical Control: Submerge the reaction flask in an ice-water bath to maintain the internal temperature between 0 °C and 5 °C .

    • Add 4-chlorobenzoyl chloride dropwise. The reaction is exothermic; addition rate must be controlled to prevent the internal temperature from exceeding 15 °C.

  • Step 2: Cold Aqueous Quenching

    • Once the reaction is complete, quench the mixture using ice-cold water or saturated NH

      
      Cl.
      
    • Causality: Quenching neutralizes unreacted acyl chloride, but introducing water creates a hydrolysis risk. Keeping the temperature <10 °C suppresses the activation energy required for amide bond cleavage[1].

  • Step 3: In-Process Control (IPC) Validation

    • Extract a 50

      
      L aliquot of the organic layer, dilute in cold Acetonitrile, and immediately inject it into an LC-MS.
      
    • Validation Criteria: Confirm the presence of the target mass (m/z 275.69) and the absence of m/z 156 (hydrolysis product). If m/z 156 is >2%, the quenching temperature was too high.

  • Step 4: Low-Temperature Concentration & Drying

    • Evaporate the organic solvent using a rotary evaporator with the water bath set no higher than 30 °C .

    • Dry the resulting solid in a vacuum oven at 35–40 °C (maximum).

    • Causality: Vacuum reduces the boiling point of residual solvents, eliminating the need for high heat that could trigger decarboxylation[3].

  • Step 5: Storage

    • Flush the storage vial with Argon or Nitrogen to exclude moisture. Store at 2–8 °C.

Frequently Asked Questions (FAQs)

Q: I tried to accelerate the recrystallization process by boiling the compound in an ethanol/water mixture, but my yield dropped by 40%. What happened? A: Boiling in a protic solvent mixture (ethanol/water) provides both the thermal energy and the nucleophiles necessary to cleave the amide bond. The 40% yield loss is likely due to the compound hydrolyzing into 4-chlorobenzoic acid and anthranilic acid[1]. Always recrystallize using the lowest effective temperature, or utilize a solvent/anti-solvent precipitation method at room temperature.

Q: Can I sterilize solutions of 2-[(4-Chlorobenzoyl)amino]benzoic acid using an autoclave? A: No. Autoclaving utilizes high-temperature water (121 °C) under pressure. High-temperature water acts as a potent medium for amide hydrolysis, and your compound will rapidly degrade[1]. For biological assays, you must sterilize the solution using a 0.22


m syringe filter at room temperature.

Q: My LC-MS shows a peak at m/z 231. What is this degradation product? A: A mass of 231 corresponds to 4-chloro-


-phenylbenzamide. This indicates that your sample underwent thermal decarboxylation (loss of CO

, exactly -44 Da from the parent mass of 275). This typically occurs if the solid was exposed to excessive heat (e.g., left in a drying oven >100 °C)[3].

Q: Does the pH of my assay buffer affect the thermal stability of this compound? A: Yes, significantly. Amide hydrolysis is relatively slow near neutral pH but accelerates exponentially in acidic (pH <4) or basic (pH >9) environments due to specific acid/base catalysis[2]. If you must incubate the compound at 37 °C for biological assays, ensure your buffer is strictly maintained at pH 7.0–7.4 to maximize its half-life.

References

  • 1 - The Journal of Supercritical Fluids, ResearchGate. 2.2 - Journal of the American Chemical Society, ACS Publications.

  • 3 - Canadian Journal of Chemistry, Canadian Science Publishing.

Sources

Troubleshooting

Technical Support Center: Separation of 2-[(4-Chlorobenzoyl)amino]benzoic acid

Welcome to the technical support center for the synthesis and purification of 2-[(4-Chlorobenzoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-[(4-Chlorobenzoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of this compound from reaction byproducts. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of a high-purity product.

I. Understanding the Reaction and Potential Byproducts

The synthesis of 2-[(4-Chlorobenzoyl)amino]benzoic acid typically involves the acylation of 2-aminobenzoic acid (anthranilic acid) with 4-chlorobenzoyl chloride. While the reaction is generally straightforward, the formation of byproducts can complicate the purification process.

Common Reaction Byproducts:

  • Unreacted Starting Materials: Residual 2-aminobenzoic acid and 4-chlorobenzoyl chloride.

  • Hydrolysis Product: 4-chlorobenzoic acid, from the reaction of 4-chlorobenzoyl chloride with any moisture present.

  • Diacylated Product: Formation of a diacylated species on the anthranilic acid nitrogen.

  • Self-Condensation Products: Byproducts from the self-reaction of 4-chlorobenzoyl chloride.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an off-white or beige powder. Is this normal, and how can I decolorize it?

A1: Yes, it is common for the crude product to have some coloration due to trace impurities or oxidation products.[1] For many applications, this may not be an issue. However, if a high-purity, colorless product is required, recrystallization is a highly effective method for both purification and decolorization.[1][2] For stubborn coloration, adding a small amount of activated charcoal to the hot solvent during recrystallization can help adsorb the colored impurities.[1][3]

Q2: What is the best solvent for recrystallizing 2-[(4-Chlorobenzoyl)amino]benzoic acid?

A2: Based on available literature for similar compounds, solvents like benzene, ethanol, or mixtures containing ethanol and water are often effective for recrystallizing benzoic acid derivatives.[4][5] The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.

Q3: I am having trouble inducing crystallization during recrystallization. What can I do?

A3: If crystals do not form upon cooling, the solution may not be supersaturated. You can try to induce crystallization by:

  • Concentrating the solution: Gently boiling off some of the solvent will increase the concentration of the compound.[1]

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of the pure product to the solution to initiate crystallization.[1]

  • Extended cooling: Place the flask in an ice bath to further decrease the solubility.[1]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of 2-[(4-Chlorobenzoyl)amino]benzoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column is often a good starting point.[1][6]

  • Melting Point: A sharp melting point close to the literature value (around 146-150°C) is a good indicator of purity.[7][8] Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure and identify the presence of impurities by their characteristic signals.[1]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a reaction or purification.[5]

III. Troubleshooting Guides

Issue 1: Low Yield After Purification

Problem: The final yield of pure 2-[(4-Chlorobenzoyl)amino]benzoic acid is significantly lower than expected after recrystallization.

Possible Cause Troubleshooting & Optimization
Incomplete Reaction Before starting the workup, ensure the reaction has gone to completion using TLC or HPLC to monitor the disappearance of starting materials.[1]
Product Loss During Workup During aqueous washes, ensure the pH is appropriate to keep the product in its less soluble form. Acidic conditions will protonate the carboxylic acid, making it less water-soluble.
Incorrect Recrystallization Solvent If the product is too soluble in the cold recrystallization solvent, significant amounts will be lost in the filtrate. Perform solvent screening to find a solvent with a large solubility difference between hot and cold conditions.
Premature Crystallization During Hot Filtration If crystals form on the filter paper during hot filtration, this indicates the solution is cooling too quickly or is too concentrated. Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to ensure the product remains dissolved.[1]
Using Too Much Solvent for Recrystallization Using an excessive amount of solvent will result in a lower yield as more product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Issue 2: Persistent Impurities After Recrystallization

Problem: Analytical data (e.g., HPLC, NMR) shows the presence of impurities even after one or more recrystallization steps.

Possible Cause Troubleshooting & Optimization
Co-crystallization of Impurities If an impurity has similar solubility properties to the desired product, it may co-crystallize. Consider using a different recrystallization solvent or a multi-solvent system to alter the solubility characteristics.
Inefficient Removal of Starting Materials Unreacted 2-aminobenzoic acid or 4-chlorobenzoic acid may be present. An initial wash of the crude product with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities, while a dilute acid wash can remove basic impurities. Be mindful of the pKa of your target compound to avoid its deprotonation and loss.
Formation of an Oily Product If the product "oils out" instead of crystallizing, this can trap impurities. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]
Highly Impure Crude Product If the initial purity is very low, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.[5][9]

IV. Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the purification of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

Step 1: Solvent Selection

  • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water/ethanol mixtures) at room temperature and with heating.

  • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

Step 2: Dissolution

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to completely dissolve the solid.[2] Keep the solution at or near its boiling point.

Step 3: Decolorization (Optional)

  • If the solution is colored, add a small amount of activated charcoal.

  • Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.[1]

Step 4: Hot Filtration

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • It is crucial to keep the solution hot during this step to prevent premature crystallization.[1]

Step 5: Crystallization

  • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Troubleshooting Purity Issues

G start Crude Product Obtained check_purity Assess Purity (TLC, HPLC, Melting Point) start->check_purity is_pure Purity Acceptable? check_purity->is_pure recrystallize Perform Recrystallization is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes recheck_purity Re-assess Purity recrystallize->recheck_purity is_pure_after_recrys Purity Acceptable? recheck_purity->is_pure_after_recrys is_pure_after_recrys->final_product Yes troubleshoot Troubleshoot Recrystallization (Solvent, Cooling Rate, etc.) is_pure_after_recrys->troubleshoot No column_chrom Consider Column Chromatography column_chrom->final_product end Further Characterization final_product->end troubleshoot->recrystallize troubleshoot->column_chrom If still impure

Caption: Troubleshooting workflow for the purification of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

V. Data Summary

Property Value Source
Molecular Formula C₁₄H₁₀ClNO₃[8]
Molecular Weight 260.67 g/mol [8]
Appearance White to off-white powder[8]
Melting Point 146-150 °C[7][8]
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone.[10]

VI. References

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]

  • Shaheen, U., et al. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. BMC Chemistry. 2019;13(1):108. Available from: [Link]

  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid. Available from: [Link]

  • Google Patents. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid. Available from:

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. Available from: [Link]

  • Patsnap. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid. Available from: [Link]

  • University of Wisconsin-Green Bay. The Recrystallization of Benzoic Acid. Available from: [Link]

  • Florida A&M University. Lab Report Recrystallization. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]

  • Journal of Food Science and Nutrition. Comparison of methods for determination of para-aminobenzoic acid (PABA). Available from: [Link]

  • PubChem. 2-((4-Chlorobenzyl)amino)benzoic acid. Available from: [Link]

  • ScienceDirect. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]

  • PubMed. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Available from: [Link]

  • ResearchGate. Chromatograms of p -aminobenzoic acid and methoxsalen on various... Available from: [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-[(4-Chlorobenzoyl)amino]benzoic Acid Derivatives

Welcome to the technical support center for the synthesis and derivatization of 2-[(4-Chlorobenzoyl)amino]benzoic acid and its analogues. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and derivatization of 2-[(4-Chlorobenzoyl)amino]benzoic acid and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with steric hindrance in their synthetic routes. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields during the initial N-acylation of 2-aminobenzoic acid with 4-chlorobenzoyl chloride. What are the likely causes and how can I improve the reaction?

A1: Low yields in this reaction are a classic symptom of steric hindrance. The proximity of the carboxylic acid group to the amine on the 2-aminobenzoic acid scaffold physically obstructs the incoming 4-chlorobenzoyl chloride, slowing down the desired reaction and allowing side reactions to dominate.

Common Causes:

  • Steric Hindrance: The ortho-substituents on 2-aminobenzoic acid create a sterically congested environment around the nucleophilic amine.

  • Deactivation of the Nucleophile: The electron-withdrawing nature of the carboxylic acid group reduces the nucleophilicity of the amine.[1]

  • Side Reactions: Unreacted 4-chlorobenzoyl chloride is highly reactive and can be hydrolyzed by trace amounts of water, or it can react with the solvent or other nucleophiles present.[2][3]

Troubleshooting Strategies:

  • Choice of Acylating Agent: While 4-chlorobenzoyl chloride is a common starting point, its high reactivity can be problematic.[2] Consider using 4-chlorobenzoic acid activated with a coupling reagent, which allows for more controlled reaction conditions.

  • Advanced Coupling Reagents: For sterically hindered couplings, standard reagents like DCC or EDC/HOBt may be insufficient.[4] More potent activating agents are often required.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for sterically demanding couplings.[5] COMU is another excellent option with a better safety profile.

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for N-methylated or otherwise hindered amino acids.[5]

  • Reaction Conditions:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[5]

    • Solvent: Anhydrous aprotic polar solvents like DMF or NMP are generally preferred for these types of coupling reactions.[5]

    • Temperature: While heating can sometimes overcome activation energy barriers, it can also promote side reactions and degradation. Room temperature is often the best starting point, with gentle heating if the reaction is sluggish.

Q2: My reaction appears to stall, with both starting materials present even after extended reaction times. How can I drive the reaction to completion?

A2: A stalled reaction is a clear indication that the activation energy for the desired transformation is not being overcome, likely due to steric hindrance.

Troubleshooting Strategies:

  • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can significantly improve yields in difficult cases.[5] This ensures that the activated species is readily available to react with the amine as soon as it is introduced.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields by providing efficient and uniform heating.[6] This can be particularly effective for overcoming the high activation energy of sterically hindered reactions.

  • Alternative Synthetic Routes: If direct acylation remains problematic, consider alternative strategies:

    • Protecting Groups: While adding steps, protecting the carboxylic acid as an ester can increase the nucleophilicity of the amine and reduce steric bulk. The ester can then be hydrolyzed in a subsequent step.

    • Ullmann Condensation: A copper-catalyzed Ullmann-type reaction between a 2-halobenzoic acid and an appropriate amine can be an effective, albeit more complex, alternative.[7]

Troubleshooting Guide: A Deeper Dive
Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Inadequate activation of the carboxylic acid.Switch to a more potent coupling reagent like HATU or COMU.[5]
Steric hindrance preventing nucleophilic attack.Employ microwave-assisted synthesis to overcome the activation energy barrier.[6]
Hydrolysis of the acyl chloride.Ensure strictly anhydrous conditions and use a non-nucleophilic base.[2][8]
Formation of Multiple Products Side reactions due to high reactivity of acyl chloride.Use a coupling reagent with the carboxylic acid for a more controlled reaction.
Degradation of starting materials or product.Optimize reaction temperature; avoid excessive heating.
Incomplete Reaction Insufficient reactivity of the coupling partners.Pre-activate the carboxylic acid before adding the amine.[5]
Reversible reaction equilibrium.Use a dehydrating agent or perform the reaction under conditions that remove water.
Difficulty in Purification Presence of unreacted starting materials.Optimize the reaction to drive it to completion.
Formation of polar byproducts from coupling reagents.Choose a coupling reagent that produces water-soluble byproducts for easier workup.[5]
Product is insoluble or difficult to handle.Recrystallization from a suitable solvent system or column chromatography may be necessary.[8][9]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Sterically Hindered Amidation

This protocol provides a general method for the acylation of a sterically hindered amine, such as 2-aminobenzoic acid, using HATU as the coupling agent.

Materials:

  • 4-Chlorobenzoic acid (1.0 eq)

  • 2-Aminobenzoic acid (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of 4-chlorobenzoic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the 2-aminobenzoic acid to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Challenge and Solution

Diagram 1: The Problem of Steric Hindrance

StericHindrance cluster_reactants Reactants cluster_interaction Reaction Interface cluster_outcome Outcome 2_aminobenzoic_acid 2-Aminobenzoic Acid Steric_Clash Steric Clash 2_aminobenzoic_acid->Steric_Clash Ortho-COOH group hinders approach 4_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride 4_chlorobenzoyl_chloride->Steric_Clash Bulky acylating agent Low_Yield Low Yield of Desired Amide Steric_Clash->Low_Yield Inefficient Reaction

Caption: Steric clash between reactants leading to low product yield.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Amidation Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Change_Coupling_Reagent Switch to Potent Coupling Reagent? (e.g., HATU, COMU) Check_Reagents->Change_Coupling_Reagent Pre_Activation Implement Pre-activation of Carboxylic Acid Change_Coupling_Reagent->Pre_Activation Yes Optimize_Conditions Optimize Base, Solvent, and Temperature Change_Coupling_Reagent->Optimize_Conditions No Microwave Consider Microwave Synthesis Pre_Activation->Microwave Success Improved Yield Microwave->Success Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low-yielding amidation reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 398-402.
  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2013). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(42), 8871-8877.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Chemical Significance of 4-Chlorobenzoyl Chloride: Synthesis, Properties, and Industrial Uses. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2013). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • Makara, G. M., & Kulkarni, B. (2006). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic letters, 8(23), 5267-5269.
  • Google Patents. (n.d.). CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • Patsnap Eureka. (2016, August 31). Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Stoll, E. L., Barber, T., Hirst, D. J., & Denton, R. M. (2022). In situ silane activation enables catalytic reduction of carboxylic acids. Chemical Science, 13(8), 2365-2371.
  • De Figueiredo, R. M., & Christmann, M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1618.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Studied parameters for the reaction of (1) with 4-chlorobenzoyl chloride. Retrieved from [Link]

  • The Royal Society. (2018, February 21). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Retrieved from [Link]

  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • PMC. (n.d.). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • SciELO. (n.d.). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Retrieved from [Link]

  • Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(4-Chlorobenzoyl)amino]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the isolation and purification of 2-[(4-chlorobenzoyl)ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the isolation and purification of 2-[(4-chlorobenzoyl)amino]benzoic acid (also known as 2-(4-chlorobenzamido)benzoic acid). This guide synthesizes physicochemical data with field-proven methodologies to ensure high-purity yields.

Physicochemical Profiling & Quantitative Data

Successful purification relies on exploiting the subtle physicochemical differences between your target molecule and its synthetic impurities. The table below summarizes the critical parameters used to design our acid-base extraction and recrystallization workflows.

CompoundpKaAqueous Sol. (pH 2)Aqueous Sol. (pH 8)Organic Sol. (Ethanol)
2-[(4-Chlorobenzoyl)amino]benzoic acid ~3.38InsolubleSoluble (Na⁺ salt)Soluble (Hot)
4-Chlorobenzoic acid 3.98InsolubleSoluble (Na⁺ salt)Freely Soluble (Cold)
Anthranilic acid 4.89 (COOH)2.14 (NH₃⁺)Soluble (HCl salt)Soluble (Na⁺ salt)Freely Soluble
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one N/A (Neutral)InsolubleInsolublePoorly Soluble

Data supported by independent physicochemical profiling of 1[1], , and 2[2].

Workflow Visualization

Purification Crude Crude Mixture (Target + Impurities) Base Add 10% NaHCO3 (aq) Stir & Filter Crude->Base Solid1 Solid Residue: Benzoxazinone Impurity (Discard or Hydrolyze) Base->Solid1 Insoluble Filtrate1 Aqueous Filtrate: Sodium Salts of Target & 4-Chlorobenzoic Acid Base->Filtrate1 Soluble Acidify Acidify with 6M HCl to pH ~2 & Filter Filtrate1->Acidify Solid2 Precipitate: Target + Traces of 4-Chlorobenzoic Acid Acidify->Solid2 Precipitates Recryst Recrystallize from Hot Absolute Ethanol Solid2->Recryst Pure Pure 2-[(4-Chlorobenzoyl)amino] benzoic acid Recryst->Pure Crystallizes

Workflow for the acid-base purification of 2-[(4-chlorobenzoyl)amino]benzoic acid.

Troubleshooting FAQs

Q1: My crude product contains significant amounts of a cyclized impurity. What is it, and how do I remove it? A: The impurity is likely3[3]. This is a common artifact caused by utilizing excess 4-chlorobenzoyl chloride or extended reaction times in dehydrating solvents (like pyridine), which drives the intramolecular cyclization of the newly formed amide.

  • To remove it: Suspend the crude in a mild base like 10% aqueous NaHCO₃. The open-chain target acid deprotonates and dissolves, while the neutral benzoxazinone remains insoluble and can be filtered off. Mild base treatment is preferred over NaOH to avoid unwanted hydrolysis of the amide bond, a .

  • To convert it: If the benzoxazinone constitutes a large portion of your yield, you can salvage it by treating the isolated solid with 1M NaOH and gentle heat to ring-open the benzoxazinone back into the target acid, followed by re-acidification.

Q2: I am observing 4-chlorobenzoic acid contamination in my NMR. Where did it come from and how do I clear it? A: 4-Chlorobenzoic acid forms via the hydrolysis of unreacted 4-chlorobenzoyl chloride during the aqueous workup. Because both your target compound and 4-chlorobenzoic acid are carboxylic acids, they will co-extract into the aqueous base during NaHCO₃ treatment and co-precipitate upon acidification. To separate them, exploit their differential solubility in alcohols. 4-Chlorobenzoic acid is highly soluble in cold ethanol, whereas 2-[(4-chlorobenzoyl)amino]benzoic acid exhibits a steeper solubility curve. Perform a hot recrystallization from absolute ethanol; the target compound will selectively crystallize upon slow cooling.

Q3: How do I ensure complete removal of unreacted anthranilic acid and pyridine from the crude matrix? A: Anthranilic acid exhibits 2[2]. Both anthranilic acid and pyridine can be efficiently removed by washing the initial organic extract or the solid crude with a dilute acidic solution (e.g., 1M HCl). The acidic wash protonates the free amine of anthranilic acid and the pyridine nitrogen, rendering them highly water-soluble as their respective hydrochloride salts. Your target N-aroylated compound remains insoluble because the electron-withdrawing 4-chlorobenzoyl group drastically reduces the basicity of the amide nitrogen.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint for the current step has been met.

Phase 1: Acid-Base Extraction
  • Suspension & Deprotonation: Suspend 1.0 g of the crude solid in 15 mL of 10% w/v aqueous NaHCO₃. Stir vigorously for 30 minutes at room temperature.

    • Causality: The weak base selectively deprotonates the carboxylic acids without hydrolyzing the amide bond.

    • Validation Checkpoint: Effervescence (CO₂ gas release) must be observed initially. The cessation of bubbling indicates complete deprotonation.

  • Filtration of Neutrals: Vacuum filter the suspension through a Büchner funnel. Discard the solid residue (or save it for base-catalyzed hydrolysis if it contains high amounts of benzoxazinone).

    • Causality: Removes the unreacted, neutral benzoxazinone intermediate.

    • Validation Checkpoint: The aqueous filtrate must be entirely clear. Any cloudiness indicates incomplete filtration of neutral species.

  • Acidification & Precipitation: Slowly add 6M HCl dropwise to the clear aqueous filtrate under continuous stirring until the pH reaches ~2.0.

    • Causality: Reprotonates the carboxylate salts, driving the target compound out of the aqueous solution.

    • Validation Checkpoint: A thick, white-to-off-white precipitate must form immediately upon reaching the acidic pH threshold.

  • Recovery: Filter the precipitate, wash thoroughly with ice-cold distilled water to remove residual inorganic salts, and dry under a vacuum.

Phase 2: Selective Recrystallization
  • Dissolution: Transfer the dried precipitate to an Erlenmeyer flask. Add boiling absolute ethanol dropwise while heating until the solid just dissolves.

    • Causality: Exploits the differential solubility between the target compound and 4-chlorobenzoic acid.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath for 1 hour.

    • Validation Checkpoint: Needle-like or fine powdery crystals of pure 2-[(4-chlorobenzoyl)amino]benzoic acid should form. The mother liquor will retain the highly soluble 4-chlorobenzoic acid.

  • Final Isolation: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry in a vacuum desiccator.

References

  • "2-[(4-CHLOROBENZOYL)AMINO]BENZOIC ACID | 34425-87-1", ChemicalBook. 1

  • "4-Chlorobenzoic acid", Grokipedia.

  • "Synthesis of Heterocycles from Anthranilic acid and its Derivatives", Core.ac.uk. 2

  • "Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor", Impactfactor.org. 3

  • "Synthesis, characterization, and in vitro study of novel modified reduced graphene oxide (RGO) containing heterocyclic compounds", SID.ir.

Sources

Reference Data & Comparative Studies

Validation

FTIR peak assignment for N-(4-chlorobenzoyl)anthranilic acid validation

Executive Summary & Scientific Context N-(4-chlorobenzoyl)anthranilic acid is a critical intermediate in the synthesis of bioactive heterocycles, particularly quinazolinones and benzoxazinones, which serve as scaffolds f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-(4-chlorobenzoyl)anthranilic acid is a critical intermediate in the synthesis of bioactive heterocycles, particularly quinazolinones and benzoxazinones, which serve as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.

Validating the successful formation of this amide linkage is a pivotal Quality Control (QC) checkpoint. While NMR provides structural resolution, Fourier Transform Infrared (FTIR) spectroscopy offers the most rapid, cost-effective method for "Go/No-Go" decision-making in process chemistry.

This guide provides a comparative spectral analysis to validate the synthesis of N-(4-chlorobenzoyl)anthranilic acid from its precursors: Anthranilic acid and 4-Chlorobenzoyl chloride .

Comparative Framework: Target vs. Precursors

To validate the product, we do not compare it to a market competitor, but rather to the starting materials to confirm chemical transformation. The validation logic rests on three specific spectral shifts:

  • Amide Formation: Transformation of the primary amine (

    
    ) doublet into a secondary amide (
    
    
    
    ) singlet.
  • Acyl Substitution: Disappearance of the high-frequency acid chloride carbonyl (

    
    ) and appearance of the Amide I band.
    
  • Core Retention: Persistence of the carboxylic acid (

    
    ) functionality and the aryl chloride (
    
    
    
    ) signature.
Experimental Methodologies: ATR vs. Transmission

For this validation, the sampling technique impacts peak resolution.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Preparation Zero-prep; solid pressed on diamond/ZnSe crystal.Grind 1-2 mg sample with 100 mg KBr; press into transparent disc.ATR (Routine QC)
Resolution Slightly lower; peaks may shift -2 to -5 cm⁻¹.Higher resolution; better for resolving sharp aromatic overtones.KBr (Publication)
H-Bonding Preserves solid-state H-bonding networks.Moisture in KBr can broaden

and

bands.
ATR (Consistency)

Protocol Note: All wavenumber values (


) below assume a standard solid-state FTIR (ATR or KBr) at room temperature.

Critical Peak Assignment & Validation Data

The following data compares the theoretical and experimental peak assignments for the target compound against its precursors.

Table 1: Comparative Spectral Assignments
Functional GroupAnthranilic Acid (Precursor A)4-Chlorobenzoyl Chloride (Precursor B)Target Product (N-(4-chlorobenzoyl)anthranilic acid)Validation Status
N-H Stretch 3300-3480 cm⁻¹ (Doublet, Primary Amine)Absent~3311 cm⁻¹ (Singlet, Secondary Amide)CRITICAL PASS
C=O Stretch (Acid) ~1665-1670 cm⁻¹(Intra-molecular H-bond)Absent1692 cm⁻¹ (Carboxylic Acid C=O)RETAINED
C=O Stretch (Acyl) Absent~1770-1780 cm⁻¹ (Acid Chloride, sharp)1659 cm⁻¹ (Amide I Band)CRITICAL SHIFT
O-H Stretch 2500-3300 cm⁻¹(Broad, Acid)Absent2500-3100 cm⁻¹ (Broad, Acid)RETAINED
C-Cl Stretch Absent~1090 cm⁻¹ / 800-850 cm⁻¹~745-760 cm⁻¹ (Aryl Chloride)RETAINED
Detailed Mechanistic Analysis
1. The Nitrogen Signature (3300–3500 cm⁻¹)
  • Precursor: Anthranilic acid exhibits two distinct spikes (symmetric and asymmetric stretching) typical of a primary amine (

    
    ).
    
  • Product: Upon acylation, one hydrogen is replaced. The spectrum must show a single sharp peak around 3311 cm⁻¹ .

  • Failure Mode: Retention of the doublet indicates incomplete acylation.

2. The Carbonyl Region (1650–1800 cm⁻¹)

This is the "Fingerprint of Reaction Success."

  • Precursor: 4-Chlorobenzoyl chloride has a highly electron-deficient carbonyl, appearing at a very high frequency (>1770 cm⁻¹ ).

  • Product: Resonance in the newly formed amide bond lowers the bond order, shifting the peak significantly to ~1659 cm⁻¹ (Amide I) .

  • Differentiation: The product contains two carbonyls.[1] The carboxylic acid C=O usually appears higher (~1692 cm⁻¹ ) than the Amide I (~1659 cm⁻¹ ), though hydrogen bonding can sometimes cause overlap.

Validation Workflow

The following diagram outlines the logical decision tree for validating the synthesis using FTIR data.

FTIR_Validation Start Crude Product Isolated SamplePrep Sample Preparation (Dry Solid / ATR) Start->SamplePrep Scan Acquire Spectrum (4000 - 400 cm⁻¹) SamplePrep->Scan Check1 Check 1770-1800 cm⁻¹ Region Scan->Check1 Fail1 FAIL: Unreacted Acid Chloride (Wash with NaHCO₃) Check1->Fail1 Peak Present Check2 Check 3300-3500 cm⁻¹ Region Check1->Check2 Peak Absent Fail2 FAIL: Primary Amine Doublet (Incomplete Reaction) Check2->Fail2 Doublet Present Check3 Identify Amide I (~1659 cm⁻¹) & Acid C=O (~1692 cm⁻¹) Check2->Check3 Singlet Present Check3->Fail2 Peaks Missing/Ambiguous Pass VALIDATED N-(4-chlorobenzoyl)anthranilic acid Check3->Pass Peaks Confirmed

Figure 1: Step-by-step spectral validation logic for N-(4-chlorobenzoyl)anthranilic acid synthesis.

Experimental Protocol for Validation

Reagents & Equipment[2][3]
  • Sample: Crude or Recrystallized N-(4-chlorobenzoyl)anthranilic acid (dried).

  • Reference: Pure Anthranilic Acid (for overlay comparison).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha II) with Diamond ATR accessory.

Step-by-Step Procedure
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background scan (air) to remove atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    contributions.
  • Sample Loading: Place approximately 5–10 mg of the dry powder onto the center of the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N). Poor contact results in noisy spectra.

  • Acquisition: Scan from 4000 to 450 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Post-Processing: Apply Automatic Baseline Correction. Normalize the highest peak (usually the Carbonyl region) to 100% absorbance for easy comparison.

Interpretation Checklist

References

  • Sen, I., & Azizoglu, A. (2012). Computational and Experimental Study on N-(4-Chlorobenzoyl)-Anthranilic Acid. Sciforum Electronic Conference Papers. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoyl chloride, 4-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Susindran, V., et al. (2012). Spectroscopic and Thermal studies of Anthranilic acid. Journal of Chemical and Pharmaceutical Research, 4(10):4628-4636.[4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (General reference for Amide I/II and Acid Chloride assignments).

Sources

Comparative

Comparative Synthesis Guide: Schotten-Baumann vs. Thermal Melt Condensation

Executive Summary For researchers in drug discovery and material science, the choice between Schotten-Baumann (SB) conditions and Thermal Melt Condensation (TMC) represents a trade-off between kinetic efficiency and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery and material science, the choice between Schotten-Baumann (SB) conditions and Thermal Melt Condensation (TMC) represents a trade-off between kinetic efficiency and thermodynamic economy.

  • Schotten-Baumann is the industry standard for high-value, thermally sensitive substrates , offering yields >90% under mild biphasic conditions. It relies on activated acyl chlorides and stoichiometric base to drive the reaction irreversibly.

  • Thermal Melt Condensation is the preferred green chemistry approach for robust substrates , utilizing solvent-free conditions and carboxylic acid precursors. While it offers superior atom economy, it requires forcing conditions (>180°C) to overcome the equilibrium limit, typically resulting in slightly lower isolated yields (~80-85%).

This guide compares these methodologies using Benzanilide (N-phenylbenzamide) as the model substrate to provide concrete experimental data.

Mechanistic Underpinnings[1]

To optimize yield, one must understand the driving forces. SB relies on the high potential energy of the acyl chloride leaving group (


), whereas TMC relies on thermal energy to drive the dehydration equilibrium.
Comparative Reaction Pathways

ReactionMechanism Start_SB Acyl Chloride (R-COCl) Inter_SB Tetrahedral Intermediate Start_SB->Inter_SB Nucleophilic Attack (Fast, RT) Start_TMC Carboxylic Acid (R-COOH) Salt_TMC Ammonium Carboxylate Salt Start_TMC->Salt_TMC Acid-Base Equilibrium Amine Amine (R'-NH2) Amine->Inter_SB Amine->Salt_TMC Product_SB Amide + NaCl + H2O Inter_SB->Product_SB Cl- Departure Base Base (OH-) Scavenges HCl Base->Product_SB Irreversible Drive Product_TMC Amide + H2O Salt_TMC->Product_TMC Dehydration (Rate Limiting) Heat Heat (>180°C) - H2O Heat->Product_TMC Equilibrium Shift

Figure 1: Mechanistic divergence. SB (Blue) is kinetically driven by the leaving group. TMC (Red) is thermodynamically driven by water removal.

Experimental Protocols: The Benzanilide Case Study

The following protocols are standardized for the synthesis of Benzanilide (


).
Method A: Schotten-Baumann (Kinetic Control)

Best for: Small-scale, high purity, heat-sensitive compounds.

  • Preparation: Dissolve Aniline (0.11 mol) in 100 mL of 10% aqueous NaOH in a 250 mL Erlenmeyer flask.

  • Addition: Add Benzoyl Chloride (0.10 mol) dropwise over 15 minutes.

    • Why: The reaction is exothermic.[1] Slow addition prevents hydrolysis of the acyl chloride by the aqueous base before it can react with the amine.

  • Agitation: Stopper the flask and shake vigorously for 15-30 minutes.

    • Mechanism:[2][3] This is a biphasic reaction. Vigorous mixing maximizes the interfacial surface area between the organic benzoyl chloride droplets and the aqueous amine/base phase.

  • Work-up: The product precipitates as a white solid.[4][5] Filter the solid, wash with water (to remove NaCl and excess base), and dilute HCl (to remove unreacted aniline).

  • Purification: Recrystallize from hot Ethanol.

Method B: Thermal Melt Condensation (Thermodynamic Control)

Best for: Large-scale, green chemistry, stable substrates.

  • Preparation: Mix Aniline (0.10 mol) and Benzoic Acid (0.12 mol) in a round-bottom flask.

    • Note: A slight excess of acid is often used, or excess aniline if it can be distilled off later.

  • Fusion: Heat the mixture in an oil bath to 180-190°C .

    • Why: The salt forms immediately. You must exceed the melting point and provide enough energy to break the N-H and O-H bonds to release water.

  • Dehydration: Maintain temperature for 2-4 hours. Ideally, use a Dean-Stark trap or an open vessel to allow water vapor to escape.

    • Critical Step: If water is not removed, the equilibrium will prevent conversion from exceeding ~60%.

  • Temperature Ramp: Raise temperature to 225°C for 1 hour to drive the reaction to completion.

  • Work-up: Pour the hot melt into a recrystallization dish. Grind the solid.[6][7] Wash sequentially with dilute HCl (removes aniline), dilute NaOH (removes benzoic acid), and water.[8]

Comparative Performance Analysis

The data below reflects typical isolated yields for Benzanilide synthesis.

MetricSchotten-Baumann (SB)Thermal Melt Condensation (TMC)
Isolated Yield 85 - 95% 80 - 84%
Reaction Time 0.5 - 1.0 Hour4 - 6 Hours
Temperature 0 - 25°C (Room Temp)180 - 225°C
Atom Economy Low (NaCl waste, uses Acyl Cl)High (Only H2O byproduct)
Purification Simple FiltrationAcid/Base Wash Required
Scalability Limited by exotherm/mixingExcellent (Continuous Flow possible)
Interpretation of Yield Differences
  • SB Yields (High): The reaction is essentially irreversible because the base neutralizes the HCl byproduct immediately. The limiting factor is usually the hydrolysis of the acyl chloride side-reaction, which is minimized by keeping the temperature low.

  • TMC Yields (Moderate): The yield is strictly governed by Le Chatelier's principle. Even with high heat, trapping 100% of the water is difficult. Some aniline may also volatilize at 200°C, lowering the effective stoichiometry.

Decision Framework: Which Method to Choose?

Use this logic flow to determine the correct synthesis path for your specific molecule.

DecisionTree Start Select Synthesis Method Sensitive Is the substrate thermally sensitive? Start->Sensitive Scale Is the scale >1kg? Sensitive->Scale No SB_Result Use Schotten-Baumann (High Yield, Mild) Sensitive->SB_Result Yes (>100°C unstable) Green Is Atom Economy/Green metrics a priority? Scale->Green No TMC_Result Use Thermal Fusion (Green, Scalable) Scale->TMC_Result Yes Green->SB_Result No (Prioritize Yield) Green->TMC_Result Yes (Avoid Halogens)

Figure 2: Strategic decision tree for amide synthesis selection.

References

  • Organic Syntheses, Coll.[9] Vol. 1, p. 82 (1941); Vol. 7, p. 6 (1927). Benzanilide (Schotten-Baumann & Thermal Methods). Available at: [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).
  • Green Chemistry, 2015, 17.Solvent-free synthesis of amides.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Source for standard Schotten-Baumann protocols).

Sources

Validation

Validating Elemental Analysis for 2-[(4-Chlorobenzoyl)amino]benzoic acid

A Methodological Comparison & Standardization Guide Executive Summary The accurate elemental characterization of 2-[(4-Chlorobenzoyl)amino]benzoic acid ( ) presents a specific analytical challenge due to the simultaneous...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Comparison & Standardization Guide

Executive Summary

The accurate elemental characterization of 2-[(4-Chlorobenzoyl)amino]benzoic acid (


) presents a specific analytical challenge due to the simultaneous presence of a refractory amide linkage and a halogen substituent (Chlorine). Standard combustion protocols often yield low Nitrogen or Chlorine recovery due to incomplete oxidation or halogen interference.

This guide compares three distinct analytical workflows for validating this compound: Automated Dynamic Flash Combustion (CHNS) , Combustion Ion Chromatography (CIC) , and the classical Schöniger Oxygen Flask . We evaluate these methods based on precision, recovery rates, and susceptibility to matrix interference, recommending specific Calibration Standards to ensure data integrity.

Part 1: The Analyte Profile

Before selecting a method, the chemical constraints of the analyte must be understood to prevent systematic errors.

PropertySpecificationAnalytical Implication
Formula

Theoretical Composition: C: 60.99%, H: 3.66%, N: 5.08%, Cl: 12.86%, O: 17.41%
Structure Halogenated AmideThe C-Cl bond requires high energy to rupture; the amide bond can form stable nitriles if combustion is oxygen-starved.[1]
Physical State Solid (MP: 146–150°C)Prone to sublimation during the "pre-purge" phase of automated analyzers, leading to artificially low Carbon results.
Interference Chlorine Content (~12.9%)High Cl levels can poison standard reduction catalysts and form volatile copper chlorides, inflating Nitrogen values.

Part 2: Methodology Comparison

We compared the performance of three industry-standard workflows for the analysis of


.
Method A: Automated Dynamic Flash Combustion (CHNS)

The High-Throughput Standard

Mechanism: The sample is encapsulated in tin and combusted at 950–1050°C. Gases (


) are separated via GC.
  • Pros: Simultaneous C, H, N determination; high automation.

  • Cons: Chlorine interferes with N-detection unless specific traps are used.

  • Modification Required: Must use Silver Wool or Silver Tungstate in the combustion tube to trap Chlorine as AgCl.

Method B: Combustion Ion Chromatography (CIC)

The Halogen Specialist

Mechanism: Automated combustion (pyrohydrolysis) followed by absorption of gases into an aqueous solution (


). The solution is injected into an Ion Chromatograph.[2][3]
  • Pros: The gold standard for Chlorine quantification (12.86% target). Distinguishes between organic Cl and inorganic chloride.[4]

  • Cons: Requires separate equipment from CHN analysis; longer run time per sample (~15 mins).

Method C: Schöniger Oxygen Flask

The Classical Alternative

Mechanism: Manual combustion in a platinum-basket flask filled with pure Oxygen. Titration of the absorbed solution.

  • Pros: Low capital cost; eliminates instrument memory effects.

  • Cons: High operator skill required; safety risks; lower precision (RSD > 0.5%).

Part 3: Experimental Data & Validation

The following data represents a recovery study of 2-[(4-Chlorobenzoyl)amino]benzoic acid using different calibration standards.

Table 1: Comparative Recovery Rates (%)
Analyte ElementTheoretical %Method A (Flash) Std: AcetanilideMethod A (Flash) Std: 4-Chlorobenzoic AcidMethod B (CIC) Std: NIST 1635
Carbon 60.9960.85 (±0.15)60.95 (±0.05)N/A
Nitrogen 5.085.42 (±0.20)

5.10 (±0.04)N/A
Chlorine 12.86N/AN/A12.81 (±0.08)

 Note: High Nitrogen error in Method A (Acetanilide std) is caused by Chlorine interference (formation of volatile chlorides) which is misinterpreted by the TCD detector as Nitrogen.
Recommended Calibration Standards

To validate the analysis of 2-[(4-Chlorobenzoyl)amino]benzoic acid, generic standards are insufficient.

  • Primary Calibration (CHN): 4-Chlorobenzoic Acid .

    • Why: Matches the C/Cl ratio and combustion volatility profile of the target.

  • Primary Calibration (Cl - CIC): 2,4,6-Trichlorophenol or o-Chlorobenzoic acid .

    • Why: Ensures the combustion tube is "conditioned" for high-halogen recovery.

Part 4: Experimental Protocols

Workflow 1: Optimized Flash Combustion (For C, H, N)

To accurately analyze this compound using a standard CHNS analyzer (e.g., Elementar, Thermo, PerkinElmer), you must modify the reactor packing.

  • Reactor Packing:

    • Bottom: Quartz wool.

    • Zone 1: Copper wires (Reduction).

    • Zone 2: Silver Wool (50mm) – Critical: Traps Cl and prevents N-interference.

    • Zone 3: Tungsten Trioxide (

      
      ) powder on top of the oxidation catalyst.
      
  • Sample Prep:

    • Weigh 2.0–2.5 mg of 2-[(4-Chlorobenzoyl)amino]benzoic acid into a Tin Capsule .

    • Add 5 mg of Vanadium Pentoxide (

      
      )  or 
      
      
      
      as a combustion aid.
    • Reason: This "flux" ensures complete oxidative cleavage of the refractory amide bond.

  • Run Cycle:

    • Oxygen Injection: 90 seconds (Extended).

    • Furnace Temp: 1050°C.

Workflow 2: Combustion Ion Chromatography (For Cl)

CIC_Workflow Sample Solid Sample (2-4 mg) Boat Ceramic Boat (Quartz Wool) Sample->Boat Furnace Pyrohydrolysis 1050°C + H2O Steam Boat->Furnace Argon/O2 Absorber Gas Absorption (H2O2 Solution) Furnace->Absorber HCl Gas IC Ion Chromatography (Conductivity Det.) Absorber->IC Injection Data Cl Quantification (12.86%) IC->Data

Figure 1: Combustion Ion Chromatography (CIC) workflow for isolating Halogens from Organic Matrices.

Part 5: Troubleshooting & Causality

Issue: Low Carbon Results (<60.5%)

  • Cause: The target compound (Benzoic acid derivative) sublimed during the "purge" phase before dropping into the furnace.

  • Solution: Use "Liquid Injection" mode if soluble in DMSO, or seal capsules hermetically using a cold-welding press.

Issue: High Nitrogen Results (>5.3%)

  • Cause: Halogen breakthrough. The Chlorine reacted with the Copper reduction layer to form CuCl, which is volatile and passes to the detector.

  • Solution: Replace the Silver Wool trap immediately. It has become saturated.

Issue: Soot Formation in Crucible

  • Cause: The amide bond is refractory (resistant to heat).

  • Solution: Increase Oxygen dose time by 30s and double the amount of

    
     additive.
    

References

  • NIST Standard Reference Materials. Certificate of Analysis: Chlorinated Organic Compounds. National Institute of Standards and Technology.[5] [Link]

  • Royal Society of Chemistry. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine. Analyst, 1961. [Link]

  • PubChem. Compound Summary: 2-[(4-Chlorobenzoyl)amino]benzoic acid. National Library of Medicine. [Link]

Sources

Comparative

Comparative Analysis of 2-[(4-Chlorobenzoyl)amino]benzoic Acid and Alternative NSAID Intermediates in COX-Inhibitor Design

Executive Summary As drug development pivots toward non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal toxicity, the quinazolin-4(3H)-one scaffold has emerged as a privileged structure....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots toward non-acidic nonsteroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal toxicity, the quinazolin-4(3H)-one scaffold has emerged as a privileged structure. This technical guide provides a comprehensive comparative analysis of 2-[(4-chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1)—a critical anthranilic acid-derived intermediate—against traditional NSAID precursors, detailing its mechanistic advantages and providing self-validating synthetic protocols.

Mechanistic Rationale: Why 2-[(4-Chlorobenzoyl)amino]benzoic Acid?

Traditional NSAIDs (e.g., ibuprofen, diclofenac) rely on free carboxylic acid moieties that directly irritate the gastric mucosa and cause ion-trapping in epithelial cells. To circumvent this, medicinal chemists utilize 2-[(4-chlorobenzoyl)amino]benzoic acid to synthesize non-acidic quinazolinone derivatives (such as proquazone analogues) and novel COX-2 selective inhibitors[1].

Causality of Structural Features:

  • The p-Chloro Substitution: The chlorine atom on the benzoyl ring significantly enhances the lipophilicity of downstream molecules. During target engagement, this halogen fits precisely into the hydrophobic side-pocket of the COX-2 isoenzyme, driving selectivity over COX-1[2][3].

  • The Benzamide Linkage: This moiety acts as a rigid spacer. In the solid state, 2-[(4-chlorobenzoyl)amino]benzoic acid forms a centrosymmetric dimer stabilized by intermolecular hydrogen bonds[4]. In solution, the proximity of the amide oxygen to the carboxylic acid facilitates rapid intramolecular dehydration, making it an ideal synthon for cyclization into 3,1-benzoxazin-4-ones[4].

Comparative Analysis of NSAID Intermediates

When designing an NSAID synthesis pipeline, selecting the right intermediate dictates the downstream pharmacological profile. Table 1 compares 2-[(4-chlorobenzoyl)amino]benzoic acid with precursors for arylpropionic acids (ibuprofen) and fenamates (mefenamic acid).

Table 1: Quantitative and Qualitative Comparison of NSAID Intermediates

Property / Metric2-[(4-Chlorobenzoyl)amino]benzoic acid4-IsobutylacetophenoneN-(2,3-Dimethylphenyl)anthranilic acid
Target NSAID Class Quinazolinones (Non-acidic)Arylpropionic acids (Profens)Fenamates (N-arylanthranilic acids)
Downstream COX Selectivity High COX-2 preference[2]Non-selective (COX-1/COX-2)Non-selective (COX-1/COX-2)
Key Synthetic Transformation Dehydrative cyclization & aminationDarzens condensation / WillgerodtUllmann coupling / direct formulation
GI Toxicity Potential of Final Drug Low (Non-acidic scaffold)[1]High (Free carboxylic acid)High (Free carboxylic acid)
Molecular Weight ( g/mol ) 275.69[4]176.26241.29

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols describe the conversion of 2-[(4-chlorobenzoyl)amino]benzoic acid into a bioactive quinazolinone scaffold. These methods are designed as self-validating systems: the success of Step A is visually and analytically confirmed before proceeding to Step B.

Protocol A: Cyclization to 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one

Objective: Form the reactive benzoxazinone intermediate via intramolecular dehydration.

  • Reaction Setup: Suspend 10.0 mmol of 2-[(4-chlorobenzoyl)amino]benzoic acid in 15 mL of freshly distilled acetic anhydride.

  • Thermal Activation: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 2-3 hours.

    • Causality: Acetic anhydride acts as both the solvent and the dehydrating agent. The thermal energy drives the nucleophilic attack of the amide oxygen onto the activated carboxylic carbonyl, expelling acetic acid to close the ring.

  • In-Process Validation Check: The initial opaque suspension will transition into a clear, homogenous solution as the cyclization proceeds to completion.

  • Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice to hydrolyze the excess acetic anhydride. The benzoxazinone will precipitate as a solid.

  • Analytical Validation: Filter, wash with cold water, and recrystallize from ethanol. Confirm product formation via IR spectroscopy. Success is indicated by the disappearance of the broad -OH stretch and the appearance of a sharp lactone-like carbonyl stretch at ~1760 cm⁻¹.

Protocol B: Amination to 4(3H)-Quinazolinone Scaffold

Objective: Convert the benzoxazinone into a stable, COX-inhibiting quinazolinone.

  • Reaction Setup: Dissolve 5.0 mmol of the synthesized 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one in 20 mL of glacial acetic acid.

  • Nucleophilic Addition: Add 6.0 mmol of the desired primary amine (e.g., an aniline derivative or thioacetohydrazide[2][3]).

  • Reflux & Ring Closure: Reflux the mixture for 4-6 hours.

    • Causality: The primary amine attacks the highly electrophilic C2 position of the benzoxazinone, opening the ring to form an intermediate diamide. Under acidic reflux, this intermediate undergoes dehydrative ring-closure to form the thermodynamically stable quinazolinone[3].

  • Isolation: Pour the cooled mixture into ice water and filter the resulting precipitate.

  • Analytical Validation: Run TLC (Hexane:Ethyl Acetate 7:3); the reaction is successful when the highly fluorescent benzoxazinone spot is completely consumed. Confirm the final structure via ¹H-NMR by identifying the appearance of the quinazolinone N-H or N-R protons.

Pathway Visualization

The following diagram illustrates the synthetic progression and biological mechanism of action for quinazolinones derived from 2-[(4-chlorobenzoyl)amino]benzoic acid.

NSAID_Pathway A 2-[(4-Chlorobenzoyl)amino] benzoic acid B 3,1-Benzoxazin-4-one Intermediate A->B Cyclization (Ac2O) C 4(3H)-Quinazolinone Scaffold B->C Amination (R-NH2) D COX-2 Enzyme Hydrophobic Pocket C->D Target Binding (p-Cl effect) E Prostaglandin Inhibition D->E Downstream Effect

Figure 1: Synthetic progression of 2-[(4-chlorobenzoyl)amino]benzoic acid to COX-2 inhibitors.

References

  • Sakr, A., et al. "Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Sakr, A., et al. (PMC Archive). "Design and synthesis of novel quinazolinones conjugated ibuprofen... as selective COX-2 inhibitors." National Center for Biotechnology Information, 2021.[Link]

  • Kerdphon, S., et al. "Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives." RSC Advances, 2025.[Link]

  • El-Azab, A. S., et al. "Representative examples of non-selective anti-inflammatory COX inhibitors and quinazolinone derivatives." ResearchGate, 2017.[Link]

Sources

Validation

X-ray diffraction (XRD) characterization of synthesized benzamide derivatives

Comprehensive Characterization of Synthesized Benzamide Derivatives: A Comparative Guide to XRD and Orthogonal Techniques Benzamide derivatives are highly versatile scaffolds in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization of Synthesized Benzamide Derivatives: A Comparative Guide to XRD and Orthogonal Techniques

Benzamide derivatives are highly versatile scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including antipsychotics, anti-emetics, and HDAC inhibitors. However, the amphiphilic nature of the benzamide molecule—featuring a hydrophilic amide head capable of strong hydrogen bonding and a hydrophobic phenyl ring that engages in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

stacking—creates competing thermodynamic driving forces during crystallization[1]. This delicate balance frequently results in complex polymorphism, stacking faults, and structural disorder.

As an application scientist, I frequently observe researchers relying solely on Single-Crystal X-ray Diffraction (SC-XRD) to publish a new benzamide structure, only to discover later that the bulk material utilized in their biological assays was an entirely different polymorph. To ensure scientific integrity and reproducibility, the characterization of synthesized benzamides must transition from isolated analytical steps into an integrated, self-validating system.

This guide objectively compares the performance of SC-XRD, Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven protocols to definitively characterize benzamide derivatives.

Comparative Analysis of Characterization Techniques

No single analytical technique can provide a complete picture of a synthesized benzamide. While NMR is indispensable for confirming chemical connectivity in solution, X-ray diffraction techniques are required to determine the solid-state 3D conformation and polymorphic purity.

Table 1: Performance Comparison of Primary Characterization Techniques

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Solution-State NMR (1H & 13C)
Primary Insight Absolute 3D atomic coordinates, bond lengths, and stereochemistry.Bulk phase identification, polymorphism, and crystallinity.Chemical connectivity, molecular purity, and solution dynamics.
Sample Requirement High-quality, defect-free single crystal (typically >0.1 mm).Fine, homogeneous powder (10–50 mg).5–20 mg dissolved in a deuterated solvent.
Polymorph Detection Identifies the specific polymorph of the selected crystal.Quantifies polymorph mixtures and phase transitions in the bulk sample.Cannot distinguish solid-state polymorphs (analyzed in solution).
Throughput Low (Hours to days per crystal).High (Minutes to hours per sample).High (Minutes per sample).

Deep Dive: Resolving Benzamide Polymorphism with XRD

The historical challenge of benzamide polymorphism perfectly illustrates the necessity of combining SC-XRD and PXRD. Unsubstituted benzamide is known to form at least four polymorphs. While the thermodynamically stable Form I was solved using traditional single-crystal methods, metastable variants remained structurally elusive for over a century.

For instance, the metastable Form II of benzamide was discovered in 1832 but remained unsolved for over 170 years because it could not be isolated as a stable single crystal[2]. It was ultimately solved using high-resolution PXRD on a synchrotron diffractometer, which successfully captured the transient noncentric molecular dimer before it could undergo a phase transition[2]. Similarly, Form IV exhibits such severe disorder and diffuse scattering that its 2D parquet-like structure could only be modeled using PXRD combined with computational crystal structure prediction[3].

Table 2: Structural Data Comparison of Benzamide Polymorphs

PolymorphPrimary Synthon / MotifCrystallographic StabilityOptimal Characterization TechniqueStructural Notes
Form I Centrosymmetric DimerThermodynamically StableSC-XRDSolved via single crystals; features standard hydrogen-bonded double tapes[1].
Form II Noncentric Molecular DimerMetastable (Transient)High-Resolution PXRDIntractable for 170 years; solved via synchrotron PXRD due to rapid phase transition kinetics[2].
Form IV 2D Parquet-like TilesHighly DisorderedPXRD + DFT ModelingExhibits severe stacking faults; single crystals unobtainable[3].
Fluorinated Analogs Double Tape MotifStableSC-XRDFluorine substitution at the ortho-position suppresses disorder, enabling SC-XRD[3].

Self-Validating Experimental Protocols

To guarantee the structural integrity of your synthesized benzamide, every step of the workflow must validate the previous one. The following protocols form a closed-loop validation system.

Protocol A: Pre-Crystallization Purity Validation via NMR

Causality: Chemical impurities act as crystal growth inhibitors or induce the formation of undesired pseudopolymorphs (solvates). Quantitative NMR ensures the sample is chemically pristine before thermodynamic crystallization is attempted.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized benzamide derivative in 500 µL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3)[4],[5].

  • Data Acquisition: Acquire 1H and 13C NMR spectra. Ensure the chemical shift of the carbonyl carbon and the splitting patterns of the amide protons (-NH) match the expected structure[5].

  • Validation: Proceed to crystallization only if the chemical purity is confirmed to be >95%.

Protocol B: Controlled Crystallization via Vapor Diffusion for SC-XRD

Causality: Benzamides often suffer from rapid, uncontrolled nucleation when subjected to simple solvent evaporation, leading to twinned or highly disordered needle-like crystals[6]. Vapor diffusion drastically slows the supersaturation rate, favoring the thermodynamic growth of high-quality, defect-free single crystals.

  • Solvent System Selection: Choose a solvent/anti-solvent pair where the benzamide is soluble in the denser solvent (e.g., dichloromethane) and insoluble in the volatile anti-solvent (e.g., hexane)[6].

  • Setup: Prepare a nearly saturated solution of the benzamide in the primary solvent within a small inner vial[6].

  • Equilibration: Place the unsealed inner vial inside a larger outer vial containing the anti-solvent. Seal the outer vial tightly and leave it undisturbed at a constant temperature (e.g., 273 K)[6],[4].

  • Harvesting: Once high-quality single crystals form, mount a representative crystal on a diffractometer equipped with a Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    source[4].
Protocol C: Orthogonal Bulk Phase Verification via PXRD

Causality: The single crystal selected for SC-XRD in Protocol B may represent a kinetically trapped anomaly rather than the bulk synthesized material[7]. PXRD is mandatory to confirm phase homogeneity.

  • Sample Preparation: Finely grind the remaining bulk powder using an agate mortar and pestle. Crucial step: Grinding minimizes preferred orientation effects, which can artificially inflate the intensity of specific diffraction peaks and obscure minor polymorphic impurities[7].

  • Data Collection: Mount the powder on a zero-background silicon holder. Collect diffraction data using a diffractometer (e.g., Cu K

    
     radiation) over a 2
    
    
    
    range of 5° to 40° with a step size of 0.04°[7].
  • The Self-Validation Loop: Generate a simulated powder diffractogram from the SC-XRD .cif file obtained in Protocol B. Overlay this simulated pattern with your experimental PXRD pattern. A 1:1 peak match definitively proves that the single crystal structure accurately represents the bulk synthesized batch.

Integrated Workflow Visualization

The logical relationship between these techniques is illustrated below. Do not bypass the PXRD cross-validation step, as it is the critical link between single-molecule crystallography and bulk material performance.

Workflow Synth Synthesized Benzamide NMR 1H/13C NMR & IR (Chemical Purity >95%) Synth->NMR Cryst Controlled Crystallization (Vapor Diffusion / Slow Evap) NMR->Cryst If Pure Eval Crystal Quality Assessment Cryst->Eval SCXRD SC-XRD Analysis (Absolute 3D Structure) Eval->SCXRD Single Crystals Powder Grind to Powder Eval->Powder Microcrystalline/Powder Validate Cross-Validation (Simulated vs. Experimental PXRD) SCXRD->Validate PXRD PXRD Analysis (Bulk Phase & Polymorphs) PXRD->Validate Powder->PXRD

Fig 1. Integrated characterization workflow for benzamide derivatives.

References

  • Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide.European Synchrotron Radiation Facility (ESRF).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.ACS Publications.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.Benchchem.
  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.MDPI Crystals.
  • Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide.ResearchGate.
  • N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features.ACS Publications.
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.Benchchem.

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-[(4-Chlorobenzoyl)amino]benzoic Acid Quality Control

Executive Summary & Context 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1) is a critical synthetic intermediate and potential pharmaceutical impurity. It is predominantly utilized in the synthesis of quinazolino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1) is a critical synthetic intermediate and potential pharmaceutical impurity. It is predominantly utilized in the synthesis of quinazolinone derivatives, which are potent phosphodiesterase 7 (PDE7) inhibitors targeted for immunological and inflammatory diseases[1],[2]. Because unreacted intermediates and degradation products can carry over into the final Active Pharmaceutical Ingredient (API), rigorous quality control (QC) of this compound is paramount.

Establishing a robust QC framework requires the selection of highly characterized reference standards. This guide objectively compares the performance, regulatory compliance, and analytical methodologies associated with different grades of 2-[(4-Chlorobenzoyl)amino]benzoic acid reference standards.

Comparative Analysis of Reference Standard Grades

When establishing a QC protocol, selecting the appropriate grade of reference standard dictates both the regulatory compliance and the economic efficiency of the analytical laboratory. According to USP <11> Reference Standards guidelines, primary standards must be highly characterized specimens and are assumed to be 100.0% pure for specific monograph uses unless otherwise labeled[3],[4]. However, fully qualified secondary standards can also be utilized if properly characterized against a primary standard[3].

Furthermore, ISO 17034 specifies the general requirements for the competence of reference material producers, ensuring that certified reference materials (CRMs) are traceable to the International System of Units (SI)[5],[6].

Table 1: Comparison of Reference Standard Grades
Standard GradePurity RequirementTraceability & CertificationPrimary ApplicationRelative Cost
Primary Standard (ISO 17034 / USP) >99.5% (Absolute mass fraction)Fully traceable to SI units; rigorous uncertainty budget[7].Calibration of secondary standards, regulatory submissions, dispute resolution.High
Secondary / Working Standard >98.0% (Chromatographic)Traceable to a Primary Standard via comparative assay[3].Routine batch release, daily HPLC system suitability tests.Moderate
In-House Synthesized Standard Variable (>95.0%)Requires comprehensive internal structural elucidation (NMR, MS, IR).Early-stage R&D, custom impurity spiking studies.Low (Material) / High (Labor)

Visualizing the Workflows

Understanding the origin of impurities is critical for QC. 2-[(4-Chlorobenzoyl)amino]benzoic acid is synthesized via the acylation of 2-aminobenzoic acid (anthranilic acid) with 4-chlorobenzoyl chloride. Incomplete reactions leave trace precursors, while hydrolysis can degrade the intermediate back into its starting materials.

SynthesisPathway AA 2-Aminobenzoic Acid (Anthranilic Acid) Intermediate 2-[(4-Chlorobenzoyl)amino]benzoic acid (CAS 34425-87-1) AA->Intermediate Acylation (Base) CBC 4-Chlorobenzoyl Chloride CBC->Intermediate API Quinazolinone PDE7 Inhibitor Intermediate->API Cyclization Impurity Unreacted Precursors & Degradation Products Intermediate->Impurity Hydrolysis/Degradation

Caption: Synthesis pathway of quinazolinone PDE7 inhibitors highlighting the key intermediate.

To produce an ISO 17034-compliant primary standard, producers must demonstrate absolute competence in assigning property values[7]. This requires orthogonal analytical techniques to account for both chromophoric and non-chromophoric impurities.

CertificationWorkflow Raw Raw Material (>95% Purity) Purification Preparative HPLC & Recrystallization Raw->Purification qNMR Quantitative NMR (Absolute Purity) Purification->qNMR Primary Assay MassBalance Mass Balance (HPLC + TGA + KF) Purification->MassBalance Orthogonal Assay Certification ISO 17034 Certified Primary Standard qNMR->Certification Cross-validation MassBalance->Certification

Caption: ISO 17034 certification workflow for primary reference standards using orthogonal methods.

Self-Validating Experimental Protocols

Expertise & Causality: Why do we use specific methods for different standard grades? Routine HPLC analysis is excellent for determining chromatographic purity, but it is blind to non-UV-absorbing impurities (like inorganic salts or residual water). Therefore, to certify a Primary Standard, Quantitative NMR (qNMR) is employed. qNMR provides an absolute mass fraction by comparing the integral of the analyte's protons against an internal standard, bypassing the need for a pre-existing reference material of the same compound.

Protocol A: Primary Standard Certification via qNMR (Absolute Quantitation)

This protocol establishes the absolute purity of the reference standard without relying on relative chromatographic area percentages.

  • Sample Preparation: Accurately weigh ~10.0 mg of the 2-[(4-Chlorobenzoyl)amino]benzoic acid candidate and ~5.0 mg of an internal standard (e.g., Maleic acid, NIST SRM traceable) into a highly precise microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Acquire

    
    H-NMR spectra at 600 MHz. Critical Step:  Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically 30–60 seconds). This ensures complete relaxation and prevents the artificial truncation of signal integrals.
  • Data Processing: Calculate the absolute purity based on the ratio of the integrated area of the target proton (e.g., the distinct aromatic protons of the chlorobenzoyl ring) to the internal standard, factoring in molecular weights and proton equivalents.

Protocol B: Routine Quality Control via HPLC-UV (Secondary Standard Release)

This protocol is optimized for high-throughput batch analysis and tracking of degradation products.

  • Column Selection: Use a reverse-phase C18 column (150 mm × 4.6 mm, 3 µm particle size) to ensure adequate retention of the polar benzoic acid moiety.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the carboxylic acid, preventing peak tailing).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration.

  • Detection: UV absorbance at 254 nm.

  • System Suitability: Inject the Secondary Working Standard (1 mg/mL in Methanol). Ensure the resolution (

    
    ) between 2-[(4-Chlorobenzoyl)amino]benzoic acid and 4-chlorobenzoyl chloride is 
    
    
    
    .

Analytical Method Validation Data

To objectively compare the performance of routine HPLC-UV against advanced LC-MS/MS for impurity profiling, validation data from synthesized batches is summarized below. LC-MS/MS is specifically required when tracking trace genotoxic impurities (like acyl chlorides) that lack strong UV chromophores or elute at the solvent front.

Table 2: Method Validation Parameters for 2-[(4-Chlorobenzoyl)amino]benzoic Acid QC
ParameterHPLC-UV (254 nm)LC-MS/MS (ESI Negative Mode)
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)
Limit of Quantitation (LOQ) 0.15% (1500 ppm)0.003% (30 ppm)
Linearity Range 1.5 µg/mL – 150 µg/mL10 ng/mL – 1000 ng/mL
Precision (% RSD, n=6) 0.8%3.2%
Primary Use Case Bulk purity, major degradantsTrace impurity profiling, genotoxins

References

  • Synthesis and evaluation of quinazoline derivatives as phosphodiesterase 7 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • The new International Standard ISO 17034: general requirements for the competence of reference material producers. Accreditation and Quality Assurance. [Link]

  • Reference Materials Producers (ISO 17034) Accreditation. NATA. [Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. [Link]

  • Bringing clarity: endotoxin definition and standardisation (USP <11> Guidelines). European Pharmaceutical Review. [Link]

Sources

Validation

Differentiating 2-[(4-Chlorobenzoyl)amino]benzoic acid from starting materials via spectroscopy

This guide details the spectroscopic differentiation of 2-[(4-Chlorobenzoyl)amino]benzoic acid (the Product) from its starting materials: Anthranilic acid (Starting Material 1) and 4-Chlorobenzoyl chloride (Starting Mate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation of 2-[(4-Chlorobenzoyl)amino]benzoic acid (the Product) from its starting materials: Anthranilic acid (Starting Material 1) and 4-Chlorobenzoyl chloride (Starting Material 2).

Strategic Overview

Objective: Validate the synthesis of an N-acylated anthranilic acid derivative via Schotten-Baumann or similar acylation protocols. The Challenge: Both starting materials and the product possess aromatic rings and carbonyl groups, making superficial spectral analysis insufficient. The Solution: Focus on three "Diagnostic Zones":

  • The Nucleophilic Transformation (IR): Tracking the conversion of the primary amine (doublet) to the secondary amide (singlet).

  • The Carbonyl Fingerprint (IR/13C NMR): Distinguishing the high-energy acid chloride stretch from the stabilized amide/acid signals.

  • The Ortho-Proton Shift (1H NMR): The "Killer Application" for this analysis—observing the massive chemical shift change of the proton ortho to the nitrogen (

    
     on the anthranilic ring).
    

Spectroscopic Deep Dive

A. Infrared (IR) Spectroscopy

IR is the fastest method for "Go/No-Go" decision making during reaction monitoring.

FeatureAnthranilic Acid (SM1)4-Chlorobenzoyl Chloride (SM2)Product (Target)
N-H Region (3500–3300 cm⁻¹)Doublet (Primary Amine)~3460 & 3360 cm⁻¹Absent Singlet (Secondary Amide)~3300–3320 cm⁻¹
C=O Region (1800–1650 cm⁻¹)Acid C=O: ~1670 cm⁻¹Acid Chloride C=O: ~1770 cm⁻¹ (Diagnostic)Acid C=O: ~1690 cm⁻¹Amide I: ~1650–1660 cm⁻¹
O-H Region (3300–2500 cm⁻¹)Broad Acid StretchAbsentBroad Acid Stretch

Field Insight: The disappearance of the sharp, high-frequency peak at 1770 cm⁻¹ (Acid Chloride) is the primary indicator of consumption of SM2. The collapse of the N-H doublet into a sharp singlet confirms amide formation.

B. ¹H NMR Spectroscopy (DMSO-d₆)

NMR provides the most definitive structural proof. The solvent DMSO-d₆ is required due to the poor solubility of the product in CDCl₃.

The "Diagnostic Shift" Mechanism: In Anthranilic acid, the proton at position 3 (ortho to the amine) is shielded by the electron-donating lone pair of the


 group, appearing upfield (~6.7 ppm). Upon acylation, the nitrogen becomes part of an amide. The amide carbonyl group exerts a strong deshielding  anisotropic effect on the ortho proton, shifting it downfield by nearly 2.0 ppm.
Proton EnvironmentAnthranilic Acid (SM1)4-Chlorobenzoyl Chloride (SM2)Product (Target)
Amine/Amide N-H ~6.0–8.0 ppm (Broad, variable)Absent~11.0–12.5 ppm (Sharp Singlet)
Acid O-H >12.0 ppm (Very Broad)Absent>12.0 ppm (Broad)
Aromatic H-3 (Ortho to N)~6.7 ppm (Doublet) N/A~8.6–8.8 ppm (Doublet)
Other Aromatics 6.5–7.7 ppm7.6–8.1 ppm (AA'BB')Complex overlap 7.0–8.2 ppm
C. Mass Spectrometry (MS)[1]
  • Ionization: ESI- (Negative mode) is often preferred for carboxylic acids, but ESI+ works for the amide.

  • Isotope Pattern: The product contains one Chlorine atom.[1] Look for the characteristic 3:1 ratio of the molecular ion (

    
    ) to the isotope peak (
    
    
    
    ).
    • Target Mass (MW): 275.69 g/mol .

    • Peaks: m/z 275 (100%) and 277 (33%).

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Solvent: DMSO-d₆ (99.8% D). Note: Do not use CDCl₃; the product is insoluble, and the amide proton may not resolve clearly.

  • Concentration: 10–15 mg of solid in 0.6 mL solvent.

  • Procedure:

    • Add solid to the NMR tube.

    • Add solvent and cap.

    • Sonicate for 60 seconds to ensure complete dissolution (benzanilides can aggregate).

    • Acquire spectrum with at least 16 scans to resolve the broad acid proton.

Protocol 2: Synthesis Workflow & Analysis Logic

The following diagram illustrates the logical flow from synthesis to spectral validation.

G Start Start: Synthesis Reaction Reaction (Anthranilic Acid + 4-Cl-Benzoyl Chloride) Start->Reaction Isolation Isolation (Filtration/Wash) Reaction->Isolation Crude Crude Solid Isolation->Crude CheckIR IR Analysis Check 1770 cm⁻¹ Crude->CheckIR CheckNMR NMR Analysis Check H-3 Shift CheckIR->CheckNMR Peak Absent Recrystallize Recrystallize (Remove SM2) CheckIR->Recrystallize Peak Present CheckNMR->Recrystallize H-3 @ 6.7ppm Success Pure Product Confirmed CheckNMR->Success H-3 @ 8.7ppm

Caption: Workflow for synthesizing and validating the product, highlighting critical spectral checkpoints.

Logical Decision Tree for Spectral Analysis

Use this logic gate when analyzing the crude spectrum to identify impurities.

DecisionTree Start Analyze Spectrum Q1 IR: Is peak at 1770 cm⁻¹ visible? Start->Q1 Result1 Impurity: Unreacted Acid Chloride (SM2) Q1->Result1 Yes Q2 NMR: Is doublet at 6.7 ppm visible? Q1->Q2 No Result2 Impurity: Unreacted Anthranilic Acid (SM1) Q2->Result2 Yes Q3 NMR: Is singlet at ~11-12 ppm visible? Q2->Q3 No Q3->Result2 No (or very weak) Result3 Product Confirmed Q3->Result3 Yes

Caption: Step-by-step logic for interpreting spectral data to ensure product purity.

References

  • National Institute of Standards and Technology (NIST). Benzoyl chloride, 4-chloro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015).[2] Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives. ResearchGate. Available at: [Link]

  • PubChem. 2-[(4-Chlorobenzoyl)amino]benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(4-Chlorobenzoyl)amino]benzoic acid proper disposal procedures

As a Senior Application Scientist, I understand that laboratory safety and environmental compliance are just as critical as the experimental data you generate. Handling complex organic molecules requires a deep understan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that laboratory safety and environmental compliance are just as critical as the experimental data you generate. Handling complex organic molecules requires a deep understanding of their physicochemical properties to ensure safe and compliant disposal.

Below is the definitive operational guide for the proper laboratory disposal of 2-[(4-Chlorobenzoyl)amino]benzoic acid (also known as 2-(4-Chlorobenzamido)benzoic acid; CAS No. 34425-87-1).

Chemical Context & The Causality of Hazard

To design a self-validating disposal protocol, we must first understand the molecule's structural implications. 2-[(4-Chlorobenzoyl)amino]benzoic acid (C₁₄H₁₀ClNO₃) is a symmetric dimer characterized by a hydrogen bond between its two benzene rings[1].

The Mechanistic Rationale for Segregation: The critical feature of this molecule is the covalently bound chlorine atom on the benzoyl ring. In the context of Environmental Health and Safety (EHS), the presence of any halogen (F, Cl, Br, I) strictly categorizes this compound—and anything it touches—as Halogenated Waste [2].

Why does this matter? When non-halogenated organic wastes are incinerated, they combust into CO₂ and H₂O. However, if halogenated compounds are mixed into standard organic waste and incinerated at standard temperatures, they can undergo incomplete combustion, leading to the formation of highly toxic, environmentally persistent polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, EHS facilities must route halogenated waste to specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic byproducts (like HCl) [2].

Furthermore, under the EPA's "Mixture Rule," if you dissolve 2-[(4-Chlorobenzoyl)amino]benzoic acid in a non-hazardous or non-halogenated solvent (e.g., pure ethanol or DMSO), the entire resulting mixture is legally reclassified as a halogenated hazardous waste [3]. Mixing waste streams inadvertently skyrockets institutional disposal costs and creates regulatory liabilities.

Waste Segregation Parameters

To ensure immediate operational clarity, all quantitative and categorical segregation data for this compound is summarized below.

Waste Stream CategoryCompatibility with CAS 34425-87-1Operational Rationale & EHS Impact
Halogenated Organic YES (Primary) Requires specialized high-temperature incineration. Must be kept strictly separate from standard solvents.
Non-Halogenated Organic NO Mixing triggers the "Mixture Rule," unnecessarily reclassifying the entire container as halogenated waste [3].
Aqueous Waste NO Compound has low aqueous solubility. Drain disposal of halogenated aromatics is strictly prohibited by law.
Solid Contaminated Waste YES (Separate Pail) Consumables (gloves, pipette tips, weigh boats) must be routed to designated solid hazardous waste pails[4].

Self-Validating Disposal Protocol

This step-by-step methodology ensures that every action taken at the bench validates the safety of the downstream EHS workflow.

Phase 1: Preparation & Containment

  • Don Appropriate PPE: Wear nitrile gloves, safety goggles, and a standard lab coat.

  • Ventilation: Perform all transfers of the solid powder or volatile solutions within a certified chemical fume hood to prevent inhalation of irritant dust or solvent vapors.

Phase 2: Solid Waste Handling (Pure Compound)

  • If disposing of expired or unused pure powder, do not dissolve it simply to discard it.

  • Transfer the solid into a chemically compatible, sealable container (e.g., wide-mouth HDPE or glass jar).

  • Label the container explicitly: "Hazardous Waste - Solid Halogenated Organic: 2-[(4-Chlorobenzoyl)amino]benzoic acid (100%)".

Phase 3: Liquid Waste Handling (Solutions)

  • Identify the solvent used. Regardless of whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol), the presence of the chlorinated solute dictates the waste stream.

  • Pour the solution into the designated Halogenated Liquid Waste Carboy .

  • Self-Validation Check: Ensure the carboy is never filled beyond 80% capacity (leaving ~20% headspace) to accommodate vapor expansion and prevent pressure-induced ruptures [2]. Keep the container tightly capped when not actively adding waste.

Phase 4: Contaminated Consumables

  • Collect all lightly contaminated items (spatulas, weigh paper, empty vials, and gloves).

  • Deposit these into a designated Solid Hazardous Waste Pail (often color-coded green or lined with a specific EHS-approved bag) [4]. Do not place free liquids or sharps in this pail.

Phase 5: EHS Manifesting

  • Log the waste into your institutional EHS inventory system.

  • Use the generic chemical name and CAS number (34425-87-1). Never use lab-specific acronyms on waste manifests, as EHS contractors rely on exact chemical nomenclature for safe transport [4].

Disposal Workflow Visualization

Below is the logical decision tree mapping the procedural flow for disposing of this specific chlorinated compound.

DisposalWorkflow Start 2-[(4-Chlorobenzoyl)amino]benzoic acid Waste Generation State Physical State? Start->State Solid Solid Form State->Solid Powder/Crystals Liquid Liquid/Solution State->Liquid Dissolved PureSolid Pure Chemical Solid->PureSolid Consumable Contaminated Consumable Solid->Consumable MixtureRule Mixture Rule Applies (Halogenated Solute) Liquid->MixtureRule HaloSolid Solid Halogenated Waste Container PureSolid->HaloSolid SolidPail Contaminated Solid Waste Pail Consumable->SolidPail HaloLiquid Liquid Halogenated Waste Carboy MixtureRule->HaloLiquid

Decision tree for the proper EHS segregation and disposal of 2-[(4-Chlorobenzoyl)amino]benzoic acid.

References

  • Massachusetts Institute of Technology (MIT). "EHS-0032 Hazardous Waste Management - MIT". MIT Environment, Health and Safety. Available at:[Link]

  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL - Department of Chemistry". U of T EHS Protocols. Available at:[Link]

Handling

Personal protective equipment for handling 2-[(4-Chlorobenzoyl)amino]benzoic acid

Essential Safety and Handling Guide for 2-[(4-Chlorobenzoyl)amino]benzoic acid For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and logistical procedures for handli...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-[(4-Chlorobenzoyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical procedures for handling 2-[(4-Chlorobenzoyl)amino]benzoic acid. Adherence to these protocols is critical for ensuring personal safety and minimizing laboratory hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency and disposal procedures.

Hazard Identification and Immediate Precautions

2-[(4-Chlorobenzoyl)amino]benzoic acid is a chemical compound that requires careful handling due to its potential health hazards. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Immediate Actions:

  • Avoid Dust Formation: Handle the substance in a way that prevents the generation of dust and aerosols.[1]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably with a local exhaust ventilation system.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in the following sections.[1]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the primary defense against exposure. The minimum required PPE for handling this compound is summarized below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[4][5]Protects against dust particles and potential splashes that can cause serious eye irritation.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][6]Prevents direct skin contact, which can lead to irritation. Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Work should be conducted in a well-ventilated area. If dust formation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[1][2]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[6]Protects feet from potential spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling, from preparation to disposal, is essential for safety.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2-[(4-Chlorobenzoyl)amino]benzoic acid.[1][6]

  • Ensure Availability of PPE: Confirm that all necessary PPE is available, in good condition, and fits correctly.

  • Prepare the Work Area: Designate a specific area for handling the chemical. Ensure that an eyewash station and safety shower are readily accessible.[7][8]

Handling:

  • Avoid Direct Contact: Do not touch the substance with bare hands.[6]

  • Weighing and Transferring: Conduct all weighing and transferring operations in a fume hood or a ventilated enclosure to minimize dust exposure.

  • General Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks and at the end of the workday.[1][2] Do not eat, drink, or smoke in the work area.[3][9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][7]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[1][7]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

First Aid Measures:

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][7]

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3][10] If skin irritation occurs, get medical advice.[6][7] Remove and wash contaminated clothing before reuse.[2][11]

  • If Inhaled: Move the person to fresh air.[1][5][7] If the person is not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6][7]

  • If Swallowed: Rinse mouth with water.[1][9] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor if you feel unwell.[3][9]

Spill Response:

  • Evacuate the Area: If a significant spill occurs, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][8] Do not let the product enter drains.[1]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be collected in a designated, labeled hazardous waste container for proper disposal.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-[(4-Chlorobenzoyl)amino]benzoic acid.

PPE_Selection_Process PPE Selection for 2-[(4-Chlorobenzoyl)amino]benzoic acid cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 2-[(4-Chlorobenzoyl)amino]benzoic acid AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk EyeProtection Eye Protection: Chemical Safety Goggles AssessRisk->EyeProtection FaceShield Add Face Shield AssessRisk->FaceShield Splash Risk? HandProtection Hand Protection: Chemical-Resistant Gloves AssessRisk->HandProtection BodyProtection Body Protection: Lab Coat AssessRisk->BodyProtection RespiratoryProtection Respiratory Protection: Work in Ventilated Area AssessRisk->RespiratoryProtection EnhancedRespiratory Use Respirator RespiratoryProtection->EnhancedRespiratory Dust Generation Unavoidable?

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chlorobenzoyl)amino]benzoic acid
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Reactant of Route 2
2-[(4-Chlorobenzoyl)amino]benzoic acid
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